8-Bromo-5-nitroisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQCHGICDSWPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593222 | |
| Record name | 8-Bromo-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252861-41-9 | |
| Record name | 8-Bromo-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-5-nitroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
8-Bromo-5-nitroisoquinoline: A Technical Overview of a Niche Chemical Intermediate
CAS Number: 252861-41-9 Molecular Formula: C₉H₅BrN₂O₂ Molecular Weight: 253.05 g/mol
This technical guide provides a comprehensive overview of 8-Bromo-5-nitroisoquinoline, a halogenated nitroaromatic heterocyclic compound. Due to the limited availability of specific research data for this particular isomer, this document also includes detailed information on the closely related and more extensively studied isomer, 5-Bromo-8-nitroisoquinoline (CAS Number 63927-23-1), to provide valuable context and comparative insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Data
While specific experimental data for this compound is scarce, general properties can be inferred from supplier information and comparison with its isomer.
Table 1: Physicochemical Data of Bromo-nitroisoquinoline Isomers
| Property | This compound (CAS 252861-41-9) | 5-Bromo-8-nitroisoquinoline (CAS 63927-23-1) |
| Appearance | Solid | Light yellow to orange powder/crystals |
| Purity | Typically ≥98% | ≥90% |
| Storage | Sealed in dry, room temperature conditions | Sealed in dry, room temperature conditions |
| IUPAC Name | This compound | 5-bromo-8-nitroisoquinoline |
| InChI Key | BCQCHGICDSWPJK-UHFFFAOYSA-N | ULGOLOXWHJEZNZ-UHFFFAOYSA-N |
Safety Information:
This compound is classified with the GHS07 pictogram and the signal word "Warning". The primary hazard statement is H302: Harmful if swallowed.[1] Standard precautionary measures, such as wearing personal protective equipment and ensuring adequate ventilation, should be followed.
Synthesis and Experimental Protocols
One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline
A convenient one-pot procedure for the preparation of 5-bromo-8-nitroisoquinoline has been developed, avoiding the isolation of the 5-bromoisoquinoline intermediate.[3] This method is scalable from grams to kilograms.[3]
Experimental Protocol:
-
Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel with a nitrogen inlet.
-
Initial Reaction: Concentrated sulfuric acid (96%) is charged into the flask and cooled to 0°C. Isoquinoline is then slowly added while maintaining the internal temperature below 30°C.
-
Bromination: The solution is cooled to -25°C, and N-bromosuccinimide (NBS) is added in portions, keeping the temperature between -22 and -26°C. The mixture is stirred for several hours at controlled low temperatures.
-
Nitration: After the bromination is complete, potassium nitrate is added to the reaction mixture.
-
Workup: The reaction mixture is poured onto crushed ice, and the pH is adjusted to precipitate the crude product.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from a heptane/toluene mixture to yield pure 5-bromo-8-nitroisoquinoline.[2]
Diagram 1: Synthetic Workflow for 5-Bromo-8-nitroisoquinoline
Caption: One-pot synthesis of 5-Bromo-8-nitroisoquinoline.
Spectroscopic Data
While a comprehensive set of spectroscopic data for this compound is not publicly available, ChemicalBook indicates the existence of NMR spectra.[4][5] For the related isomer, 5-bromo-8-nitroisoquinoline, some spectroscopic information has been published.[2] This data is crucial for the structural elucidation and purity assessment of the synthesized compounds.
Applications in Research and Drug Development
Bromo-nitroisoquinoline derivatives are valuable intermediates in the synthesis of various pharmacologically active compounds.[3][6][7] The bromo- and nitro- functional groups offer versatile handles for further chemical transformations.
Potential Chemical Transformations:
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group activates the aromatic ring, facilitating the substitution of the bromine atom by various nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which is a key functional group for a wide range of chemical modifications, including N-alkylation, N-acylation, and diazotization.[3]
-
Cross-Coupling Reactions: The bromo substituent can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds.
Diagram 2: Potential Reaction Pathways of Bromo-nitroisoquinolines
Caption: Key reaction types for functionalizing bromo-nitroisoquinolines.
While specific biological activities for this compound have not been reported, the broader class of substituted isoquinolines and quinolines, including brominated and nitrated derivatives, has been investigated for various therapeutic applications, such as anticancer and antimicrobial agents.[8][9][10][11] The development of novel synthetic routes and the exploration of the biological properties of less common isomers like this compound could present new opportunities in medicinal chemistry.
Conclusion
This compound is a chemical intermediate with potential applications in organic synthesis and drug discovery. However, a notable lack of specific research and data for this particular isomer exists in the public domain. The information available for its isomer, 5-Bromo-8-nitroisoquinoline, provides a valuable framework for understanding its likely chemical behavior and synthetic accessibility. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential utility for the scientific and drug development communities.
References
- 1. This compound | 252861-41-9 [sigmaaldrich.com]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 8-BROMO-5-NITRO-ISOQUINOLINE(252861-41-9) 1H NMR [m.chemicalbook.com]
- 5. 8-BROMO-5-NITRO-ISOQUINOLINE | 252861-41-9 [chemicalbook.com]
- 6. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 7. DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative - Google Patents [patents.google.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 8-Bromo-5-nitroisoquinoline. Due to the limited availability of experimental data for this specific isomer, this document also includes detailed information on the closely related and more extensively studied isomer, 5-Bromo-8-nitroisoquinoline, for comparative purposes. The guide presents available quantitative data in structured tables, outlines a relevant experimental synthesis protocol, and includes a generalized experimental workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and chemical characteristics of bromonitroisoquinoline derivatives.
Introduction
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The introduction of bromo and nitro functional groups to the isoquinoline scaffold can significantly modulate its electronic properties, reactivity, and biological activity. This compound is a specific isomer of this class; however, literature detailing its specific physicochemical properties and biological functions is scarce. In contrast, the isomeric 5-Bromo-8-nitroisoquinoline is a well-characterized key intermediate in the synthesis of various pharmaceutical compounds.[1] This guide collates the available information on this compound and provides context through the more abundant data on its 5-bromo-8-nitro isomer.
Physicochemical Properties
The following tables summarize the known and predicted physicochemical properties of this compound. For a comprehensive comparison, the experimentally determined properties of 5-Bromo-8-nitroisoquinoline are also provided.
This compound
Experimental data for this compound is limited. The available information is presented in Table 1, with predicted values in Table 2.
Table 1: Known Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 252861-41-9 | [2] |
| Molecular Formula | C₉H₅BrN₂O₂ | [3] |
| Molecular Weight | 253.05 g/mol | [2] |
| Physical Form | Solid | [2] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| XlogP | 2.6 | [3] |
Comparative Isomer: 5-Bromo-8-nitroisoquinoline
The physicochemical properties of the more common isomer, 5-Bromo-8-nitroisoquinoline, are well-documented and provided in Table 3 for reference.
Table 3: Physicochemical Properties of 5-Bromo-8-nitroisoquinoline
| Property | Value | Source |
| CAS Number | 63927-23-1 | [4] |
| Molecular Formula | C₉H₅BrN₂O₂ | [4] |
| Molecular Weight | 253.05 g/mol | [4] |
| Melting Point | 136-140 °C | [4][5] |
| Boiling Point (Predicted) | 386.9 ± 27.0 °C | [5] |
| Density (Predicted) | 1.747 ± 0.06 g/cm³ | [5] |
| Physical Form | Light yellow to yellow to orange powder/crystal | [6] |
Experimental Protocols
Below is a detailed protocol for the synthesis of the major isomer, 5-Bromo-8-nitroisoquinoline, which provides a relevant experimental context.
Synthesis of 5-Bromo-8-nitroisoquinoline
This procedure is adapted from a well-established method.[7]
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS)
-
Potassium Nitrate (KNO₃)
-
Dry ice-acetone bath
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of 5-Bromoisoquinoline (in situ):
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool 340 mL of concentrated sulfuric acid to 0°C.
-
Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline to the stirred acid, ensuring the internal temperature remains below 30°C.
-
Cool the resulting solution to -25°C in a dry ice-acetone bath.
-
Add 64.6 g (363 mmol) of N-bromosuccinimide in portions to the vigorously stirred solution, maintaining the internal temperature between -26°C and -22°C.
-
Stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.
-
-
Nitration to 5-Bromo-8-nitroisoquinoline:
-
To the reaction mixture containing the in situ generated 5-bromoisoquinoline, slowly add a solution of potassium nitrate in concentrated sulfuric acid at room temperature.
-
Stir the mixture for a designated period to allow for nitration.
-
-
Work-up and Purification:
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution, typically with an aqueous base like ammonium hydroxide, while keeping the temperature low.
-
Collect the resulting precipitate by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system such as heptane/toluene to yield pure 5-Bromo-8-nitroisoquinoline.
-
Note: The formation of the this compound isomer is a minor side reaction in this process. Isolation of this specific isomer would require careful chromatographic separation from the major product and other byproducts.
Mandatory Visualizations
Generalized Experimental Workflow
The following diagram illustrates a generalized "one-pot" workflow for the synthesis of bromonitroisoquinoline derivatives, based on the methodologies described in the literature.[1]
Caption: Generalized "One-Pot" Synthesis Workflow.
Biological Activity and Signaling Pathways
There is currently a lack of specific studies on the biological activity and potential signaling pathway interactions of this compound in the public domain literature. While the broader class of quinoline and isoquinoline derivatives has been investigated for a wide range of therapeutic applications, including anticancer and antimicrobial activities, this cannot be directly extrapolated to this specific, understudied isomer.[8][9] Further research is required to elucidate the biological profile of this compound.
Conclusion
This compound remains a poorly characterized compound, with a significant gap in the literature regarding its experimental physicochemical properties, specific synthesis protocols, and biological activity. The available data primarily consists of its basic identification, physical state, and predicted properties. In contrast, its isomer, 5-Bromo-8-nitroisoquinoline, is a well-documented and synthetically important molecule. This guide provides all currently available information on this compound, supplemented with comprehensive data on its more studied isomer to aid researchers in this field. Future experimental investigation is necessary to fully characterize this compound and to explore its potential applications in medicinal chemistry and materials science.
References
- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. This compound | 252861-41-9 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C9H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
8-Bromo-5-nitroisoquinoline molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 8-Bromo-5-nitroisoquinoline. This compound belongs to the substituted isoquinoline family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound serves as a valuable building block for the synthesis of more complex, pharmacologically active molecules. This document summarizes its key chemical data and provides insight into its synthetic context.
Core Molecular Data and Properties
This compound is an isomer of the more extensively documented 5-Bromo-8-nitroisoquinoline. It is crucial for researchers to distinguish between these two compounds, as their distinct substitution patterns will lead to different chemical reactivity and biological activity in derivative compounds. The core properties of this compound are summarized below.
| Property | Data |
| Molecular Formula | C₉H₅BrN₂O₂ |
| Molecular Weight | 253.05 g/mol [1][2] |
| CAS Number | 252861-41-9[1][3] |
| IUPAC Name | This compound[1] |
| Physical Form | Solid[1] |
| Storage | Sealed in dry, room temperature conditions[1] |
| InChI Key | BCQCHGICDSWPJK-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=C2C=NC=CC2=C1--INVALID-LINK--[O-])Br[4] |
Logical Relationship: Electrophilic Substitution of Isoquinoline
The synthesis of bromonitroisoquinolines proceeds via electrophilic aromatic substitution on the isoquinoline core. The positions of substitution (primarily at C5 and C8) are dictated by the reaction conditions, including temperature and the nature of the acid solvent. Careful control of these parameters is necessary to selectively synthesize the desired isomer. The diagram below illustrates the general synthetic relationship between isoquinoline and its brominated and nitrated derivatives.
Caption: Logical workflow for the synthesis of bromonitroisoquinoline isomers.
Experimental Protocols: Synthesis of Bromonitroisoquinolines
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a well-documented "one-pot" procedure exists for its isomer, 5-Bromo-8-nitroisoquinoline.[1][5] This method, which starts from isoquinoline, is instructive for understanding the general synthetic strategy for this class of compounds. It involves an initial bromination followed by nitration in the same reaction vessel.[1] The formation of the 5-bromo versus the 8-bromo intermediate is highly sensitive to temperature.[5]
Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline (Illustrative Example)
This protocol is adapted from a procedure published in Organic Syntheses and provides a high-yield method for preparing 5-Bromo-8-nitroisoquinoline.[5]
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS), recrystallized
-
Potassium Nitrate (KNO₃)
-
Crushed Ice
-
Heptane
-
Toluene
Procedure:
-
Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, internal thermometer, and an addition funnel.
-
Acid Addition: The flask is charged with concentrated sulfuric acid and cooled to 0°C.
-
Isoquinoline Addition: Isoquinoline is added slowly via the addition funnel, ensuring the internal temperature is maintained below 30°C.
-
Bromination: The solution is cooled to between -26°C and -22°C. Recrystallized N-Bromosuccinimide is added in portions, maintaining the low temperature. The mixture is stirred for several hours at temperatures between -22°C and -18°C. Careful temperature control at this stage is critical to favor the formation of 5-bromoisoquinoline over the 8-bromo isomer.[5]
-
Nitration: The reaction mixture is warmed to 0°C. Potassium nitrate is added in portions, and the mixture is stirred for an additional 1-2 hours.
-
Quenching: The reaction mixture is poured carefully onto a large volume of crushed ice.
-
Workup and Isolation: The resulting precipitate is collected by filtration, washed, and then recrystallized from a mixture of heptane and toluene to yield pure 5-bromo-8-nitroisoquinoline.[5]
Experimental Workflow Diagram
The following diagram visualizes the key steps in the one-pot synthesis of 5-bromo-8-nitroisoquinoline, which illustrates the general approach to synthesizing related isomers.
Caption: Experimental workflow for the one-pot synthesis of 5-bromo-8-nitroisoquinoline.
Applications in Drug Discovery and Development
Substituted isoquinolines are key intermediates in the synthesis of pharmaceutical compounds.[1][6] The functional groups on this compound offer multiple avenues for further chemical modification:
-
The Bromo Group: Serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.
-
The Nitro Group: Can be readily reduced to an amine. This amino group is highly versatile and can be used for N-alkylation, N-acylation, diazotization followed by Sandmeyer-type reactions, or to direct further electrophilic substitutions.[5]
The strategic placement of these functional groups makes this compound a valuable starting material for building libraries of complex molecules to screen for biological activity against various therapeutic targets. While specific biological activities for this compound itself are not widely reported, its structural motifs are found in compounds explored for various pharmacological properties.
References
- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-BROMO-5-NITRO-ISOQUINOLINE | 252861-41-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative - Google Patents [patents.google.com]
Navigating the Solubility Landscape of 8-Bromo-5-nitroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Qualitative Solubility Insights
The solubility of 8-Bromo-5-nitroisoquinoline in common organic solvents can be inferred from its purification procedures described in scientific literature. The following table summarizes these qualitative observations, which are crucial for designing synthesis workups, crystallization, and chromatography protocols.
| Solvent System | Temperature | Solubility | Inference Source |
| Dichloromethane/Diethyl Ether (9:1 to 6:1) | Ambient | Soluble | Used as an eluent for column chromatography, indicating good solubility.[1] |
| Heptane/Toluene | Reflux | Soluble | The compound is dissolved in a hot mixture of these solvents for recrystallization.[1] |
| Heptane | Ice-Cold | Sparingly Soluble / Insoluble | Used as a washing solvent for the isolated solid, suggesting low solubility at cold temperatures.[1] |
| Chloroform (CDCl₃) | Ambient | Soluble | Used as a solvent for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1] |
| Dimethyl Sulfoxide (DMSO-d₆) | Ambient | Soluble | Utilized as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy.[1] |
Experimental Protocols: A Framework for Quantitative Determination
To empower researchers to generate specific and reliable solubility data, this section details a widely accepted methodology for determining the thermodynamic solubility of a compound like this compound.
The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound in a specific solvent at a given temperature.
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent(s) (e.g., acetonitrile, ethanol, ethyl acetate, etc.)
-
Scintillation vials or screw-capped test tubes
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
A validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is maintained with the undissolved solid.
-
Solvent Addition: Add a known volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The mixture should be agitated for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours. Preliminary studies can be conducted to determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle. For finer particles, centrifugation of the vials can be employed to achieve a clear separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. It is critical to avoid aspirating any solid particles.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles that could otherwise lead to an overestimation of solubility.
-
Quantification:
-
Accurately weigh the filtered solution to determine its mass.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven.
-
Weigh the vial containing the dry residue. The difference in weight corresponds to the mass of dissolved this compound.
-
Alternatively, the concentration of the filtered solution can be determined using a pre-validated analytical method like HPLC-UV. This involves creating a calibration curve with standard solutions of known concentrations. The filtered sample may require precise dilution to fall within the linear range of the calibration curve.
-
-
Calculation: Express the solubility in desired units, such as mg/mL, g/L, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
References
Spectroscopic Profile of Bromo-Nitro-Substituted Isoquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for bromo-nitro-substituted isoquinolines, focusing on 8-Bromo-5-nitroisoquinoline and its constitutional isomer, 5-Bromo-8-nitroisoquinoline. Due to the limited availability of experimental data for this compound, this document presents a comprehensive analysis of the readily available data for the 5-bromo-8-nitro isomer, alongside predicted data for the 8-bromo-5-nitro variant. This information is critical for the unambiguous identification and characterization of these compounds in research and development settings.
Introduction
Bromo-nitro-substituted isoquinolines are important heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity and purity of these molecules. This guide summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols, and visualizes the analytical workflow.
Spectroscopic Data
A thorough search of available scientific literature and databases reveals a scarcity of experimental spectroscopic data for this compound. However, comprehensive experimental data is available for its constitutional isomer, 5-Bromo-8-nitroisoquinoline.
Data for 5-Bromo-8-nitroisoquinoline
The following tables summarize the experimental spectroscopic data for 5-Bromo-8-nitroisoquinoline.
Table 1: ¹H NMR Data for 5-Bromo-8-nitroisoquinoline [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.78 | s | - | H-1 |
| 8.84 | d | 5.9 | H-3 |
| 8.35 | d | 8.2 | H-7 |
| 8.33 | d | 8.3 | H-6 |
| 8.12 | dd | Jᴀ = 0.8, Jʙ = 6.0 | H-4 |
Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz
Table 2: ¹³C NMR Data for 5-Bromo-8-nitroisoquinoline [1]
| Chemical Shift (δ) ppm |
| 148.1 |
| 145.7 |
| 145.3 |
| 134.5 |
| 133.4 |
| 127.8 |
| 125.8 |
| 120.0 |
| 118.9 |
Solvent: DMSO-d₆
Table 3: IR Data for 5-Bromo-8-nitroisoquinoline [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3053 | Aromatic C-H stretch |
| 1619 | C=C stretching |
| 1580 | Aromatic ring stretch |
| 1520 (approx.) | Asymmetric NO₂ stretch |
| 1485 | Aromatic ring stretch |
| 1374 | Symmetric NO₂ stretch |
| 1265 | C-N stretch |
| 1201 | C-H in-plane bend |
Sample Preparation: CHCl₃ solution
Data for this compound
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 252.96073 |
| [M+Na]⁺ | 274.94267 |
| [M-H]⁻ | 250.94617 |
Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is approximately 4-5 cm.
¹H NMR Spectroscopy Protocol:
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm).
¹³C NMR Spectroscopy Protocol:
-
Instrument: A 100 or 125 MHz NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Referencing: The solvent peak of DMSO-d₆ is used as an internal reference (δ = 39.52 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
FTIR Spectroscopy Protocol:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Electrospray Ionization (ESI) Mass Spectrometry Protocol:
-
Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): Flow rate appropriate for the instrument and solvent.
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation (e.g., 300-350 °C).
-
Mass Range: m/z 50-500.
Visualization of Analytical Workflow
The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Relationship between spectroscopic techniques and molecular structural information.
References
An In-depth Technical Guide to the Electrophilic Substitution Patterns of Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline, a fundamental heterocyclic scaffold in medicinal chemistry, undergoes electrophilic substitution reactions that are critical for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the electrophilic substitution patterns of isoquinoline, with a focus on nitration, halogenation, sulfonation, and Friedel-Crafts reactions. It details the regioselectivity of these reactions, the underlying electronic and mechanistic principles, and provides detailed experimental protocols for key transformations. Quantitative data on reaction yields and isomer distributions are presented in structured tables for comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the structure-reactivity relationships governing the functionalization of the isoquinoline nucleus.
Introduction: Reactivity and Regioselectivity of the Isoquinoline Core
Isoquinoline is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring exerts a significant electronic influence on the entire molecule. As a heteroatom, nitrogen is more electronegative than carbon, leading to a polarization of the electron density in the pyridine ring and making it electron-deficient. Consequently, the pyridine ring is deactivated towards electrophilic attack.
Electrophilic aromatic substitution (SEAr) on isoquinoline, therefore, preferentially occurs on the more electron-rich benzene ring (the carbocyclic ring).[1][2] Under acidic conditions, which are typical for many electrophilic substitution reactions, the nitrogen atom is protonated to form the isoquinolinium ion. This further deactivates the pyridine ring and directs the incoming electrophile to the benzene ring.
The primary sites of electrophilic attack on the isoquinoline ring are positions 5 and 8.[1][2][3] This regioselectivity can be rationalized by examining the stability of the Wheland intermediates (also known as sigma complexes or arenium ions) formed upon electrophilic attack at different positions. Attack at C5 and C8 allows for the positive charge to be delocalized over two rings without disrupting the aromaticity of the pyridine ring in all resonance structures. In contrast, attack at C6 and C7 leads to less stable intermediates where one of the resonance structures disrupts the pyridine ring's aromatic sextet.
The overall reactivity of isoquinoline towards electrophiles is lower than that of benzene but greater than that of pyridine.[3]
Key Electrophilic Substitution Reactions of Isoquinoline
This section details the most common electrophilic substitution reactions of isoquinoline, including quantitative data, experimental protocols, and mechanistic diagrams.
Nitration
Nitration of isoquinoline is a well-studied reaction that typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid (mixed acid).
| Reaction Conditions | Product(s) | Isomer Ratio (5-nitro : 8-nitro) | Total Yield | Reference(s) |
| HNO₃, H₂SO₄, 0 °C | 5-Nitroisoquinoline and 8-Nitroisoquinoline | 90 : 10 | ~90% | [3] |
Materials:
-
Isoquinoline
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Carbonate solution (10%)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 5.0 g of isoquinoline to the cold sulfuric acid with constant stirring.
-
Prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the isoquinoline solution over 30 minutes, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a 10% sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.
-
The isomers can be separated by fractional crystallization or column chromatography.
Halogenation
Halogenation of isoquinoline, particularly bromination and chlorination, also proceeds with a preference for the 5-position. The reaction conditions can be controlled to favor monohalogenation.
| Reaction | Reagents | Product(s) | Yield | Reference(s) |
| Bromination | Br₂, AlCl₃ (melt) | 5-Bromoisoquinoline | 43-46% | |
| Bromination | NBS, H₂SO₄ | 5-Bromoisoquinoline | Good | |
| Bromination | Br₂, excess AlCl₃ | 5,8-Dibromoisoquinoline | - | |
| Chlorination | Cl₂, AlCl₃ | 5-Chloroisoquinoline | Moderate |
Materials:
-
Isoquinoline
-
Aluminum Chloride (anhydrous)
-
Bromine
-
Hydrochloric Acid (10%)
-
Sodium Hydroxide solution (10%)
-
Chloroform
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas trap, and a dropping funnel, place 13.3 g of anhydrous aluminum chloride.
-
Melt the aluminum chloride using a heating mantle and add 6.5 g of isoquinoline with stirring.
-
Heat the mixture to 75 °C.
-
Slowly add 8.0 g of bromine from the dropping funnel over a period of 1 hour.
-
After the addition is complete, continue heating and stirring the mixture at 75 °C for an additional 2 hours.
-
Cool the reaction mixture to room temperature and carefully add 50 mL of 10% hydrochloric acid.
-
Make the solution basic (pH ~9-10) by the slow addition of 10% sodium hydroxide solution.
-
Extract the product with chloroform (3 x 50 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol-water).
References
An In-depth Technical Guide to the Reactivity of the Nitro Group on the Isoquinoline Ring
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant biological activities. The introduction of a nitro group onto this heterocyclic system profoundly alters its electronic properties, reactivity, and biological profile. This guide provides a comprehensive technical overview of the reactivity of the nitro group on the isoquinoline ring, with a focus on its implications for synthetic chemistry and drug development.
Synthesis of Nitroisoquinolines
The position of the nitro group on the isoquinoline ring dictates its reactivity and is primarily achieved through electrophilic nitration. The reaction conditions can be tuned to favor the formation of specific isomers.
Electrophilic Nitration
Direct nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid.
Experimental Protocol: Synthesis of 5-Nitroisoquinoline and 8-Nitroisoquinoline
-
Reagents: Isoquinoline, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure:
-
To a stirred and cooled solution of isoquinoline in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The mixture is then poured onto crushed ice, and the resulting solution is carefully neutralized with a base (e.g., ammonium hydroxide) to precipitate the nitroisoquinoline isomers.
-
The solid precipitate is collected by filtration, washed with water, and dried.
-
The isomers are then separated by fractional crystallization or column chromatography.
-
| Product | Typical Yield | Reference |
| 5-Nitroisoquinoline | 90% | [1] |
| 8-Nitroisoquinoline | 10% | [1] |
Reactivity of the Nitro Group
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the isoquinoline ring, making it susceptible to nucleophilic attack and facilitating the reduction of the nitro group itself.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the nitro group, particularly at the 5- or 7-position, activates the isoquinoline ring for nucleophilic aromatic substitution. A key example is the Chichibabin amination, where an amino group is introduced onto the ring.
Mechanism of Chichibabin Amination:
The reaction proceeds via the addition of an amide anion (from sodium amide) to an electron-deficient carbon atom of the pyridine ring, followed by the elimination of a hydride ion.
Experimental Protocol: Amination of 5-Nitroisoquinoline
-
Reagents: 5-Nitroisoquinoline, Sodium Amide (NaNH₂), Anhydrous solvent (e.g., Toluene or Xylene).
-
Procedure:
-
5-Nitroisoquinoline is dissolved in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium amide is added portion-wise to the stirred solution at elevated temperature.
-
The reaction is monitored for the evolution of hydrogen gas.
-
After completion, the reaction is cooled and carefully quenched with water or an ammonium chloride solution.
-
The product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the aminonitroisoquinoline.
-
| Reactant | Product | Yield | Reference |
| 5-Nitroisoquinoline | 6-Amino-5-nitrosoisoquinoline | Moderate | [2] |
| 5-Nitroisoquinoline | 8-Amino-5-nitroisoquinoline | Low to Moderate | [2] |
Reduction of the Nitro Group
The nitro group on the isoquinoline ring can be readily reduced to an amino group, providing a versatile handle for further functionalization. This transformation is crucial in the synthesis of various biologically active molecules.
Experimental Protocol: Reduction of 5-Nitroisoquinoline to 5-Aminoisoquinoline
-
Reagents: 5-Nitroisoquinoline, Reducing agent (e.g., Tin(II) chloride (SnCl₂), Iron (Fe) in acidic media, or catalytic hydrogenation with H₂/Pd-C), Solvent (e.g., Ethanol, Acetic Acid).
-
Procedure (using SnCl₂):
-
5-Nitroisoquinoline is dissolved in a suitable solvent such as ethanol or concentrated hydrochloric acid.
-
A solution of tin(II) chloride dihydrate in the same solvent is added portion-wise with stirring.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the mixture is made alkaline with a sodium hydroxide solution to precipitate the tin salts.
-
The product, 5-aminoisoquinoline, is extracted with an organic solvent.
-
The organic extracts are dried, and the solvent is evaporated to yield the product.
-
| Reactant | Product | Reducing Agent | Yield |
| 5-Nitroisoquinoline | 5-Aminoisoquinoline | SnCl₂/HCl | High |
| 8-Nitroisoquinoline | 8-Aminoisoquinoline | Fe/CH₃COOH | High |
| 5-Nitroisoquinoline | 5-Aminoisoquinoline | H₂/Pd-C | Quantitative |
Role in Drug Development
Nitroisoquinoline derivatives have emerged as promising candidates in drug discovery, particularly in the fields of oncology and infectious diseases. Their mechanism of action often involves the inhibition of key enzymes or the generation of reactive nitrogen species.
PARP Inhibition
Certain nitroisoquinoline derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[] PARP inhibitors have shown significant therapeutic potential in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
Signaling Pathway of PARP Inhibition
Experimental Workflow in Drug Discovery
The development of nitroisoquinoline-based drugs follows a standard workflow, from initial screening to preclinical studies.
References
The Strategic Role of 8-Bromo-5-nitroisoquinoline in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-5-nitroisoquinoline has emerged as a pivotal building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its unique substitution pattern, featuring a reactive bromine atom at the 8-position and a versatile nitro group at the 5-position, offers a dual functionality that allows for a wide range of chemical transformations. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, offering detailed experimental protocols and a summary of its utility in the development of novel molecular entities. While its isomer, 5-bromo-8-nitroisoquinoline, has been more extensively documented, this guide will focus on the specific role and synthetic potential of the 8-bromo-5-nitro variant.
Synthesis of this compound
The preparation of this compound can be achieved through a controlled one-pot synthesis starting from isoquinoline. This method, detailed in patent literature, allows for the selective bromination and subsequent nitration of the isoquinoline core. The regioselectivity of the bromination is highly dependent on reaction conditions, particularly temperature.
Experimental Protocol: One-Pot Synthesis of this compound
This protocol is adapted from the general principles outlined in patent US6500954B1 for the synthesis of bromonitroisoquinolines.
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-Bromosuccinimide (NBS)
-
Metal Nitrate (e.g., KNO₃)
-
Ice
-
Aqueous Ammonia (NH₃)
-
Organic Solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve isoquinoline in concentrated sulfuric acid at a controlled low temperature.
-
Slowly add N-bromosuccinimide to the reaction mixture while maintaining a specific low temperature range (e.g., -30°C to -15°C) to favor the formation of the 8-bromoisoquinoline intermediate. The precise temperature control is crucial for achieving high regioselectivity.
-
After the bromination is complete, a metal nitrate is added to the reaction mixture to initiate the nitration step.
-
The reaction is carefully quenched by pouring it onto ice, followed by neutralization with aqueous ammonia.
-
The precipitated product is then isolated by filtration, washed, and can be further purified by recrystallization or column chromatography.
Table 1: Key Parameters for the Synthesis of this compound
| Parameter | Condition | Notes |
| Starting Material | Isoquinoline | High purity grade is recommended. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Other brominating agents can be used. |
| Nitrating Agent | Metal Nitrate (e.g., KNO₃) | Added after the bromination step. |
| Solvent/Catalyst | Concentrated Sulfuric Acid | Acts as both solvent and catalyst. |
| Temperature | -30°C to -15°C | Critical for controlling the regioselectivity of bromination. |
| Work-up | Quenching with ice, neutralization with NH₃ | Standard procedure for acidic reaction mixtures. |
Role as a Synthetic Building Block
The synthetic utility of this compound lies in the sequential or orthogonal reactivity of its two key functional groups: the bromine atom and the nitro group. This allows for the introduction of diverse molecular fragments, making it a valuable precursor in the synthesis of pharmacologically active compounds.[1]
Reactions at the Bromine Position
The bromine atom at the 8-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl substituents by coupling with boronic acids or their esters.
-
Buchwald-Hartwig Amination: This provides a route to 8-aminoisoquinoline derivatives by coupling with a wide range of primary and secondary amines.
-
Sonogashira Coupling: This reaction enables the formation of carbon-carbon triple bonds by coupling with terminal alkynes.
-
Heck Coupling: This allows for the introduction of alkenyl groups.
The general workflow for these transformations is depicted below:
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Reactions Involving the Nitro Group
The nitro group at the 5-position is a versatile functional handle that can undergo several important transformations:
-
Reduction to an Amine: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). The resulting 8-bromo-isoquinolin-5-amine is a valuable intermediate for further functionalization, such as acylation, sulfonylation, or diazotization followed by Sandmeyer reactions.
-
Nucleophilic Aromatic Substitution (SNAr): While the bromine at the 8-position is the primary site for cross-coupling, under certain conditions, the position activated by the nitro group could potentially undergo nucleophilic aromatic substitution.
A typical reaction pathway involving the nitro group is its reduction to an amine, which can then be further elaborated.
Caption: Transformation of the nitro group and subsequent functionalization.
Applications in Drug Discovery
Substituted isoquinolines are a prominent class of compounds in medicinal chemistry, with applications as kinase inhibitors, and other therapeutic agents. While specific examples detailing the use of this compound in the synthesis of marketed drugs are not abundant in publicly available literature, its potential as a key intermediate is clear from the patent literature.[1] For instance, the synthesis of pyrazolo[3,4-g]isoquinolines, a class of kinase inhibitors, has been explored starting from brominated isoquinoline precursors. Although in one study, the 8-bromo substituent was found to be detrimental for the desired kinase inhibitory activity, this highlights the use of such precursors in exploring the structure-activity relationships of potential drug candidates.
The ability to introduce a wide variety of substituents at the 8-position via cross-coupling reactions, combined with the versatility of the amino group derived from the nitro functionality, allows for the systematic exploration of the chemical space around the isoquinoline scaffold. This is a crucial aspect of modern drug discovery and lead optimization.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, highly substituted isoquinoline derivatives. Its dual functionality allows for a rich and diverse range of chemical transformations, making it an important tool for medicinal chemists and synthetic organic chemists. The one-pot synthesis of this key intermediate, coupled with the potential for subsequent palladium-catalyzed cross-coupling reactions and transformations of the nitro group, provides a powerful platform for the discovery and development of novel therapeutic agents and functional materials. Further exploration of the reactivity and applications of this compound is warranted and is expected to lead to the discovery of new and important molecular entities.
References
A Technical Guide to Unlocking Novel Chemical Space with 8-Bromo-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the synthetic utility of 8-Bromo-5-nitroisoquinoline, a versatile heterocyclic building block. The strategic placement of the bromine atom, the nitro group, and the isoquinoline core nitrogen atom provides multiple handles for chemical modification, making it an attractive starting material for the synthesis of novel compounds in medicinal chemistry and materials science. This guide details key palladium-catalyzed cross-coupling reactions and functional group transformations, providing structured data, detailed experimental protocols, and workflow visualizations to empower researchers in their discovery efforts.
Core Reactivity and Strategic Importance
This compound is a key intermediate for creating diverse libraries of substituted isoquinolines.[1][2] Its chemical reactivity is primarily centered around two key positions:
-
The C-8 Bromine Atom : This site is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, and amino substituents.
-
The C-5 Nitro Group : The nitro group is a versatile functional handle that can be readily reduced to a primary amine.[2] This resulting 5-aminoisoquinoline derivative opens up a vast landscape of subsequent chemical transformations, including diazotization, acylation, and further coupling reactions.
The isoquinoline nucleus itself is a privileged scaffold found in numerous natural products and pharmaceutical agents, known for a wide range of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[3][4][5][6]
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine.[7][8][9] This reaction is highly efficient for functionalizing the C-8 position of this compound with primary and secondary amines, providing access to a diverse range of 8-aminoisoquinoline derivatives.
Caption: Workflow for Buchwald-Hartwig Amination.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Coupling Partner (Amine) | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| N-Methylaniline | Pd(OAc)₂ (10) / Johnphos (12) | NaOtBu | Toluene | 100 | >95 (model) | [10] |
| Diphenylamine | Pd(OAc)₂ (10) / Johnphos (12) | NaOtBu | Toluene | 100 | >95 (model) | [10] |
| Pyrrolidine | Pd₂(dba)₃ (2.5) / XPhos (6) | K₃PO₄ | Toluene | 110 | 85-95 (general) | [9] |
| Primary Alkylamine | Pd(OAc)₂ (2) / BrettPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 80-98 (general) | [11] |
Note: Yields are based on analogous aryl bromide couplings as direct examples with this compound are proprietary or less reported in open literature. The conditions are broadly applicable.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Johnphos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition : Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 1.4 mmol). Then, add the amine (1.2 mmol) and the anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction : Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction : Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired 8-(substituted-amino)-5-nitroisoquinoline.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a C-C bond between an organoboron species (like a boronic acid or ester) and an organic halide.[12][13][14][15] This reaction is exceptionally well-suited for introducing aryl, heteroaryl, or vinyl groups at the C-8 position of the isoquinoline core, enabling the construction of complex biaryl systems.
Caption: Workflow for Suzuki-Miyaura Coupling.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner (Boronic Acid) | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 (general) | [15] |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 90-98 (general) | [15] |
| Pyridine-3-boronic Acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 90 | 75-90 (general) | [14] |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 80-92 (general) | [15] |
Note: Yields are based on typical conditions for aryl bromides. The reactivity of this compound is expected to be high due to the electron-withdrawing nitro group.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 mmol) and the boronic acid or ester (1.2-1.5 mmol) in the chosen solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL).
-
Reagent Addition : Add the base (e.g., K₂CO₃, 2.5 mmol).
-
Inert Atmosphere : Bubble argon or nitrogen through the solution for 15-20 minutes to degas the mixture.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the mixture under a positive pressure of inert gas.
-
Reaction : Attach a reflux condenser and heat the mixture in an oil bath to the required temperature (e.g., 90 °C) with vigorous stirring for 4-16 hours.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Work-up : After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to yield the 8-substituted isoquinoline product.
Palladium-Catalyzed C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16] This reaction is catalyzed by a combination of palladium and a copper(I) salt.[17] It is an excellent method for installing alkynyl moieties at the C-8 position, which are valuable precursors for further transformations or for their applications in materials science and as pharmaceutical intermediates.
Caption: Workflow for Sonogashira Coupling.
Table 3: Representative Conditions for Sonogashira Coupling
| Coupling Partner (Alkyne) | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | 60 | 85-95 (general) | [16] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | DIPEA | DMF | 80 | 80-90 (general) | [17] |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2.5) / CuI (5) | Et₃N | Acetonitrile | 70 | 88-96 (general) | [18] |
| Propargyl alcohol | Pd/C-PPh₃ / CuI | Et₃N | Toluene | RT-50 | >90 (model) | [18] |
Note: The reactivity order for halides in Sonogashira coupling is generally I > Br > Cl.[19] this compound is an excellent substrate for this transformation.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup : Add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%) to a Schlenk tube.
-
Inert Atmosphere : Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition : Add the anhydrous solvent (e.g., THF or DMF, 8 mL) and the amine base (e.g., triethylamine, 3.0 mmol). Finally, add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction : Stir the mixture at room temperature or heat as required (e.g., 60 °C) until the starting material is consumed (monitored by TLC).
-
Work-up : Once the reaction is complete, cool to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filtration : Filter the mixture through a pad of Celite® to remove the metal salts, washing the pad with additional solvent.
-
Extraction : Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure 8-alkynyl-5-nitroisoquinoline.
References
- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. ias.ac.in [ias.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. fishersci.se [fishersci.se]
- 14. youtube.com [youtube.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Theoretical Reactivity of 8-Bromo-5-nitroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the reactivity of 8-bromo-5-nitroisoquinoline. Due to a lack of direct experimental and computational studies on this specific molecule, this document synthesizes information from the well-established principles of isoquinoline chemistry, the known electronic effects of bromo and nitro substituents, and data from analogous substituted aromatic systems. The guide focuses on predicting the behavior of this compound in electrophilic and nucleophilic substitution reactions, offering valuable insights for its application in synthetic chemistry and drug development. While direct quantitative data is unavailable, this guide presents a reasoned, qualitative framework for understanding and predicting its chemical reactivity.
Introduction to the Reactivity of the Isoquinoline Core
The isoquinoline ring system is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. Its reactivity is dictated by the interplay of these two rings. Generally, the benzene ring (carbocyclic ring) is more susceptible to electrophilic attack, while the pyridine ring (heterocyclic ring) is more prone to nucleophilic attack. Electrophilic substitution on the unsubstituted isoquinoline molecule preferentially occurs at the C5 and C8 positions.[1] Conversely, nucleophilic attack is favored at the C1 position.
Electronic Effects of Substituents in this compound
The reactivity of the this compound molecule is significantly influenced by the strong electronic effects of the bromo and nitro substituents.
-
Nitro Group (-NO₂): The nitro group at the C5 position is a potent electron-withdrawing group, acting through both resonance and inductive effects.[2] This deactivates the entire ring system towards electrophilic aromatic substitution (SEAr).[3] However, this strong deactivation significantly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.[3][4]
-
Bromo Group (-Br): The bromine atom at the C8 position is an electronegative atom that withdraws electron density through an inductive effect, thus deactivating the ring towards electrophilic attack. Through resonance, it can donate electron density, but the inductive effect is generally stronger for halogens.
The combined effect of these two substituents renders the this compound ring system highly electron-deficient and therefore, exceptionally reactive towards nucleophiles and highly unreactive towards electrophiles.
Predicted Reactivity
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group at C5 and a good leaving group (bromide) at C8 makes this compound a prime candidate for nucleophilic aromatic substitution. The nitro group at C5 can stabilize the negative charge of the Meisenheimer complex intermediate at the C8 position through resonance, thus facilitating the substitution of the bromide ion by a nucleophile.
Electrophilic Aromatic Substitution (SEAr)
Due to the powerful deactivating effects of both the nitro and bromo groups, as well as the inherent electron deficiency of the pyridine ring, electrophilic aromatic substitution on this compound is predicted to be extremely difficult and require harsh reaction conditions. If a reaction were to occur, it would likely be at the least deactivated position, which is difficult to predict without computational studies.
Quantitative Data Summary (Predicted)
| Reaction Type | Predicted Reactivity | Key Influencing Factors |
| Nucleophilic Aromatic Substitution | High | Strong electron-withdrawing -NO₂ group, good leaving group (-Br) |
| Electrophilic Aromatic Substitution | Very Low | Strong deactivating effects of -NO₂ and -Br groups |
| Reduction of Nitro Group | High | Standard nitro group reduction chemistry is expected |
| Metal-Catalyzed Cross-Coupling | Moderate to High | Presence of an aryl bromide suitable for reactions like Suzuki, Heck, etc. |
General Experimental Protocol for Nucleophilic Aromatic Substitution
While a specific protocol for this compound is not available, a general procedure for a nucleophilic aromatic substitution reaction can be outlined as follows. This protocol should be adapted and optimized for specific nucleophiles and reaction conditions.
Conclusion
This technical guide provides a theoretical framework for understanding the reactivity of this compound. The presence of the bromo and nitro substituents creates a highly electron-deficient aromatic system, making it an excellent substrate for nucleophilic aromatic substitution at the C8 position and highly resistant to electrophilic attack. These predicted reactivity patterns offer a solid foundation for the rational design of synthetic routes utilizing this compound as a versatile building block in the development of novel chemical entities and pharmaceuticals. Further experimental and computational studies are warranted to quantitatively validate these theoretical predictions.
References
- 1. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols: Two-Step Synthesis of 8-Bromo-5-nitroisoquinoline from Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust two-step synthesis for the preparation of 8-Bromo-5-nitroisoquinoline, a key intermediate in medicinal chemistry and drug development. As a direct one-pot synthesis from isoquinoline is not regiochemically favored, this protocol outlines the nitration of isoquinoline to form 5-nitroisoquinoline, followed by a selective bromination to yield the target compound. This methodology provides a reliable route to this important building block.
Introduction
This compound is a valuable scaffold in the synthesis of a variety of biologically active compounds. The presence of the nitro and bromo substituents at the 5 and 8 positions, respectively, allows for diverse downstream functionalization. Electrophilic substitution on the isoquinoline nucleus preferentially occurs at the 5 and 8 positions. To achieve the desired 8-bromo-5-nitro substitution, a sequential reaction pathway is necessary. The initial nitration of isoquinoline yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, with the 5-nitro isomer being the major product under controlled conditions[1]. Subsequent bromination of the purified 5-nitroisoquinoline is directed to the 8-position.
Reaction Scheme
References
Application Notes and Protocols for the Large-Scale Synthesis of 8-Bromo-5-nitroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the large-scale synthesis of 8-bromo-5-nitroisoquinoline and its derivatives. This class of compounds serves as a versatile scaffold in medicinal chemistry and drug development. The protocols outlined below are based on established and scalable methodologies, primarily focusing on the more readily accessible 5-bromo-8-nitroisoquinoline isomer, with the understanding that the chemical principles are broadly applicable to the this compound isomer.
Large-Scale Synthesis of 5-Bromo-8-nitroisoquinoline
A robust and scalable one-pot synthesis of 5-bromo-8-nitroisoquinoline has been developed, avoiding the isolation of the 5-bromoisoquinoline intermediate. This method is suitable for kilogram-scale production.
Reaction Scheme:
Caption: One-pot synthesis of 5-Bromo-8-nitroisoquinoline.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Isoquinoline | |
| Brominating Agent | N-Bromosuccinimide (NBS) | |
| Nitrating Agent | Potassium Nitrate (KNO₃) | |
| Solvent | Concentrated Sulfuric Acid (96%) | |
| Bromination Temperature | -22 to -18 °C | |
| Nitration Temperature | ≤ -10 °C | |
| Overall Yield | 47-51% | |
| Product Purity | >99% after chromatography and recrystallization | |
| Scale | Grams to Kilograms |
Detailed Experimental Protocol:
Materials:
-
Isoquinoline (97% pure)
-
N-Bromosuccinimide (NBS), recrystallized
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (96%)
-
Aqueous Ammonia (25%)
-
Heptane
-
Toluene
-
Diethyl ether
-
Dry ice
-
Acetone
-
Celite
Equipment:
-
Large, three-necked, round-bottomed flask with mechanical stirrer, internal thermometer, and addition funnel with a nitrogen inlet.
-
Dry ice-acetone bath
-
Ice water bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: Charge a 1-L, three-necked, round-bottomed flask with concentrated sulfuric acid (340 mL) and cool to 0°C.
-
Addition of Isoquinoline: Slowly add isoquinoline (40 mL, 44.0 g, 330 mmol) via the addition funnel, maintaining the internal temperature below 30°C.
-
Bromination:
-
Cool the solution to -25°C using a dry ice-acetone bath.
-
Add recrystallized N-bromosuccinimide (76.4 g, 429 mmol) in portions, keeping the internal temperature between -22 and -26°C.
-
Stir the suspension vigorously for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.
-
-
Nitration:
-
Add potassium nitrate (35.0 g, 346 mmol) at a rate that maintains the internal temperature below -10°C.
-
Stir the mixture at -10°C for 1 hour.
-
Remove the cooling bath and allow the solution to stir and warm to room temperature overnight.
-
-
Work-up:
-
Pour the reaction mixture onto 1.0 kg of crushed ice in a large flask.
-
Adjust the pH to 8.0 with 25% aqueous ammonia, keeping the temperature below 30°C.
-
Stir the resulting suspension in an ice water bath for 2 hours.
-
Isolate the precipitated solids by filtration.
-
-
Purification:
-
Suspend the crude solid in a mixture of heptane (1000 mL) and toluene (250 mL) and heat to reflux for 1.5 hours.
-
Filter the hot solution through Celite.
-
Reduce the filtrate volume to 1000 mL by distillation.
-
Allow the solution to cool slowly overnight with stirring.
-
Isolate the crystalline product by filtration, wash with ice-cold heptane, and air-dry to a constant weight. This affords 40-44 g (47-51%) of 5-bromo-8-nitroisoquinoline.
-
Synthesis of this compound Derivatives
5-Bromo-8-nitroisoquinoline is a versatile building block for the synthesis of a variety of derivatives. The bromo and nitro groups offer orthogonal handles for further functionalization.
Application Note:
The bromine atom at the 5-position is amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. The nitro group at the 8-position can be readily reduced to an amino group, which can then be further modified through diazotization followed by Sandmeyer-type reactions, acylation, or alkylation.
Synthetic Pathways for Derivatization:
Caption: Key derivatization pathways of 5-Bromo-8-nitroisoquinoline.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common and crucial transformation.
Detailed Experimental Protocol: Synthesis of 8-Amino-5-bromoisoquinoline
Materials:
-
5-Bromo-8-nitroisoquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Equipment:
-
Round-bottomed flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Filtration apparatus
Procedure: (A representative protocol based on standard reduction methods)
-
Reaction Setup: In a round-bottomed flask, suspend 5-bromo-8-nitroisoquinoline (1 equivalent) in ethanol or a mixture of ethanol and water.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (4-5 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
The tin salts will precipitate. Filter the mixture through a pad of Celite.
-
Extract the aqueous filtrate with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude 8-amino-5-bromoisoquinoline can be purified by column chromatography on silica gel or by recrystallization.
Suzuki Cross-Coupling
The Suzuki coupling reaction allows for the formation of a C-C bond at the 5-position.
Detailed Experimental Protocol: Synthesis of 5-Aryl-8-nitroisoquinoline
Materials:
-
5-Bromo-8-nitroisoquinoline
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Equipment:
-
Schlenk flask or round-bottomed flask with reflux condenser
-
Inert atmosphere setup (nitrogen or argon)
-
Stirring and heating apparatus
Procedure: (A representative protocol based on standard Suzuki coupling conditions)
-
Reaction Setup: To a Schlenk flask, add 5-bromo-8-nitroisoquinoline (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent to the flask.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring the progress by TLC.
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-8-nitroisoquinoline derivative.
Sandmeyer Reaction
The Sandmeyer reaction provides a pathway to introduce a variety of substituents at the 8-position via a diazonium salt intermediate.
Detailed Experimental Protocol: Synthesis of 5-Bromo-8-haloisoquinoline
Materials:
-
8-Amino-5-bromoisoquinoline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr)
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
Equipment:
-
Beaker or flask for diazotization
-
Stirring apparatus
-
Ice bath
Procedure: (A representative protocol based on standard Sandmeyer reaction conditions)
-
Diazotization:
-
Dissolve 8-amino-5-bromoisoquinoline (1 equivalent) in an aqueous solution of HCl or HBr at 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1-1.2 equivalents) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 15-30 minutes at this temperature to form the diazonium salt solution.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of the corresponding copper(I) halide (CuCl or CuBr) in the corresponding concentrated acid (HCl or HBr).
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution will be observed.
-
-
Work-up:
-
Extract the product with an organic solvent such as dichloromethane or diethyl ether.
-
Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 5-bromo-8-haloisoquinoline.
Application Notes and Protocols for Suzuki-Miyaura Coupling of 8-Bromo-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. This reaction is of paramount importance in medicinal chemistry and drug development for the construction of complex molecular scaffolds. 8-Arylisoquinolines are significant structural motifs found in numerous biologically active compounds. The protocol described herein details the Suzuki-Miyaura coupling of 8-Bromo-5-nitroisoquinoline with various arylboronic acids. The presence of the nitro group, a strong electron-withdrawing group, can influence the reactivity of the substrate. This document provides a general procedure, optimized reaction conditions, and a workflow for this transformation.
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[1][2] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[1] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
Materials and Methods
General Reaction Setup
A typical Suzuki-Miyaura coupling reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the palladium catalyst. All glassware should be oven-dried, and solvents should be degassed prior to use.
General Procedure:
-
To a dried reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., by evacuating and backfilling with nitrogen or argon three times).
-
The palladium catalyst and ligand (if required) are added under a positive flow of inert gas.
-
The degassed solvent system is added via syringe.
-
The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time.
-
Reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and subjected to a standard aqueous workup and purification by column chromatography.
Experimental Protocol: A Representative Example
This protocol is based on conditions reported for structurally similar 8-bromo-isoquinoline derivatives and general Suzuki-Miyaura coupling procedures.[3]
Reaction: Coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized and degassed)
Procedure:
-
In a 25 mL Schlenk flask, combine this compound (253 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Seal the flask with a rubber septum, and purge with nitrogen for 15 minutes.
-
Under a stream of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 8-phenyl-5-nitroisoquinoline.
Data Presentation
The following table summarizes typical reaction parameters that can be screened for optimizing the Suzuki-Miyaura coupling of this compound. The yields are hypothetical and serve as a guide for expected outcomes based on literature for similar substrates.[3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 18 | 88 |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DME/H₂O (3:1) | 85 | 12 | 92 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 10 | 78 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 8-Bromo-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 8-bromo-5-nitroisoquinoline. The methodologies outlined below are based on established procedures for structurally related bromoquinolines and nitro-substituted aryl halides, offering a robust starting point for optimization.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction is of significant importance in medicinal chemistry and drug development for the synthesis of arylamines, which are common motifs in pharmaceutical agents.[3][4] The amination of this compound presents a unique challenge due to the presence of the electron-withdrawing nitro group and the quinoline core, which can potentially coordinate with the palladium catalyst. However, successful aminations of similar substrates, such as 5- and 8-bromoquinolines, have been reported, demonstrating the feasibility of this transformation.[5]
Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound is as follows:
Key Parameters and Optimization
Successful Buchwald-Hartwig amination of this compound requires careful selection and optimization of several key parameters:
-
Palladium Catalyst: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. The choice of catalyst can significantly impact reaction efficiency.
-
Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed.[6] For quinoline substrates, ligands like XPhos and RuPhos have shown effectiveness.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used for substrates with base-sensitive functional groups.[1][8]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[1]
-
Temperature: Reaction temperatures generally range from 80 to 110 °C.[8] Microwave irradiation has also been shown to accelerate the reaction and improve yields for bromoquinoline substrates.[5]
Experimental Protocols
The following protocols are adapted from successful Buchwald-Hartwig aminations of analogous bromoquinolines and nitro-substituted aryl halides.
Protocol 1: General Procedure using a Biarylphosphine Ligand
This protocol is a good starting point for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (2-5 mol%)
-
XPhos (4-10 mol%)
-
Sodium tert-butoxide (1.4 - 2.0 equivalents)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Amination
Microwave heating can significantly reduce reaction times and improve yields, particularly for challenging substrates.[5]
Materials:
-
This compound
-
Amine (1.5 equivalents)
-
Pd₂(dba)₃ (2.5 mol%)
-
RuPhos (5 mol%)
-
Cesium carbonate (2.0 equivalents)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a microwave vial, combine this compound, Pd₂(dba)₃, RuPhos, and cesium carbonate.
-
Add anhydrous 1,4-dioxane and the amine.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 30-60 minutes.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of related bromoquinoline and nitro-aryl substrates, which can serve as a reference for optimizing the reaction of this compound.
Table 1: Buchwald-Hartwig Amination of 5-Bromoquinolines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (2) | Johnphos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 | Adapted from[9] |
| Morpholine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 92 | Adapted from literature |
| Benzylamine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 88 | Adapted from literature |
Table 2: Buchwald-Hartwig Amination of Nitro-Substituted Aryl Bromides
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | n-Hexylamine | Pd(OAc)₂ (1) | P(tBu)₃ (2) | NaOtBu (1.2) | Toluene | 80 | 3 | 98 | Adapted from literature |
| 2-Bromo-5-nitropyridine | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Dioxane | 100 | 12 | 95 | Adapted from literature |
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. An increase in catalyst loading or reaction temperature may also be beneficial.
-
Side Reactions: The nitro group is generally compatible with Buchwald-Hartwig conditions, but at high temperatures, side reactions may occur. If this is suspected, lowering the reaction temperature and extending the reaction time may be necessary. In some cases, a reductive Buchwald-Hartwig amination, where the nitro group is reduced in situ, could be an alternative strategy.[10][11]
-
Catalyst Poisoning: The nitrogen atoms of the isoquinoline ring can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich ligands helps to prevent this.
-
Inert Atmosphere: Maintaining a strict inert atmosphere is crucial for the stability of the palladium(0) catalyst. Ensure all reagents and solvents are anhydrous and properly degassed.
By following these protocols and considering the key parameters, researchers can successfully perform the Buchwald-Hartwig amination of this compound to access a variety of valuable N-arylated products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. ias.ac.in [ias.ac.in]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 8-Bromo-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-5-nitroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The presence of a bromine atom at the C8 position, activated by a strongly electron-withdrawing nitro group at the C5 position, renders the isoquinoline core susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile allows for the introduction of a wide variety of functional groups at the 8-position, making this compound a versatile building block for the synthesis of novel bioactive molecules and functional materials. Many pharmacologically active compounds have been synthesized using 5-bromo-8-nitroisoquinoline as a key intermediate.[1][2] The isoquinoline framework itself is a core structure in numerous alkaloids and therapeutic agents.
This document provides detailed application notes and generalized protocols for conducting SNAr reactions with this compound, targeting researchers and professionals in drug development and chemical synthesis.
Principle of SNAr Reactions on this compound
Nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group delocalizes the negative charge of the aromatic ring, facilitating the initial attack of a nucleophile at the carbon atom bearing the bromine leaving group. This results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (bromide) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. The rate of this reaction is largely dependent on the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the nature of the solvent.
Data Presentation: Summary of Potential SNAr Reactions
Due to limited direct literature on the SNAr reactions of this compound, the following table summarizes potential transformations with various nucleophiles based on established reactivity principles of analogous activated aryl halides. These conditions are proposed as starting points for reaction optimization.
| Nucleophile Category | Example Nucleophile | Expected Product | Typical Solvent(s) | General Reaction Conditions | Expected Outcome |
| Amines | Piperidine | 8-(Piperidin-1-yl)-5-nitroisoquinoline | DMF, DMSO, NMP | Room temperature to 100 °C | High yield |
| Aniline | 8-(Phenylamino)-5-nitroisoquinoline | DMF, Dioxane | 80-150 °C, may require a base (e.g., K₂CO₃) | Moderate to high yield | |
| Alkoxides | Sodium Methoxide | 8-Methoxy-5-nitroisoquinoline | Methanol, THF | Room temperature to reflux | Good to high yield |
| Sodium Ethoxide | 8-Ethoxy-5-nitroisoquinoline | Ethanol, THF | Room temperature to reflux | Good to high yield | |
| Thiols | Thiophenol | 8-(Phenylthio)-5-nitroisoquinoline | DMF, DMSO | Room temperature, requires a base (e.g., K₂CO₃, NaH) | High yield |
| Ethanethiol | 8-(Ethylthio)-5-nitroisoquinoline | DMF, Ethanol | Room temperature, requires a base (e.g., Et₃N, K₂CO₃) | Good to high yield |
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution of this compound.
Note: These protocols are based on analogous reactions and should be considered as starting points. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary to achieve optimal yields. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Reaction with an Amine (Piperidine)
Objective: To synthesize 8-(piperidin-1-yl)-5-nitroisoquinoline.
Materials:
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Add piperidine (1.2 mmol, 1.2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 8-(piperidin-1-yl)-5-nitroisoquinoline.
Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)
Objective: To synthesize 8-methoxy-5-nitroisoquinoline.
Materials:
-
This compound
-
Sodium methoxide (25 wt% solution in methanol or solid)
-
Anhydrous Methanol
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in a mixture of anhydrous THF (5 mL) and anhydrous methanol (5 mL) in a round-bottom flask, add sodium methoxide (1.5 mmol, 1.5 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 8-methoxy-5-nitroisoquinoline.
Protocol 3: Reaction with a Thiol (Thiophenol)
Objective: To synthesize 8-(phenylthio)-5-nitroisoquinoline.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add thiophenol (1.1 mmol, 1.1 equivalents) followed by potassium carbonate (2.0 mmol, 2.0 equivalents).
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain 8-(phenylthio)-5-nitroisoquinoline.
Visualizations
Caption: General mechanism of the SNAr reaction.
Note: The image placeholders (your_..._image.png) in the DOT script should be replaced with actual chemical structure images for a complete visual representation.
Caption: General experimental workflow for SNAr reactions.
Caption: Diversification via different nucleophiles.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 8-Bromo-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-5-nitroisoquinoline is a key heterocyclic building block in the synthesis of a variety of pharmaceutical intermediates.[1][2][3] Its unique substitution pattern, featuring a reactive bromine atom at the 8-position and a nitro group at the 5-position, allows for sequential and regioselective functionalization. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino moieties. The nitro group can be readily reduced to a primary amine, providing a further point for diversification and interaction with biological targets.[1][4] This combination of functionalities makes this compound an attractive starting material for the synthesis of complex molecules, particularly in the development of kinase and poly (ADP-ribose) polymerase (PARP) inhibitors for oncology and other therapeutic areas.[5][6]
Synthetic Utility and Key Transformations
The strategic derivatization of this compound typically follows a logical workflow. The initial step often involves a palladium-catalyzed cross-coupling reaction at the C-8 position, followed by the reduction of the nitro group at the C-5 position. This approach allows for the introduction of a wide range of substituents and the subsequent generation of a key amino group for further elaboration.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a well-established one-pot procedure starting from isoquinoline.[1][2][4]
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-Bromosuccinimide (NBS)
-
Potassium Nitrate (KNO₃)
-
Ammonia solution (25% aq.)
-
Heptane
-
Toluene
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, slowly add isoquinoline to concentrated sulfuric acid at a temperature maintained below 30°C.
-
Cool the resulting solution to -25°C using a dry ice/acetone bath.
-
Add N-Bromosuccinimide in portions, ensuring the internal temperature remains between -25°C and -20°C.
-
Stir the reaction mixture at -20°C for 2 hours, then at -15°C for 3 hours.
-
To this mixture, add potassium nitrate in portions, maintaining the temperature below -10°C.
-
Allow the reaction to stir at -10°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Adjust the pH of the resulting solution to 9 with a 25% aqueous ammonia solution, keeping the temperature below 25°C.
-
Filter the precipitated solid and wash thoroughly with water.
-
Recrystallize the crude product from a mixture of heptane and toluene to afford this compound as a yellow solid.
Data Presentation:
| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Isoquinoline | 1. H₂SO₄, NBS2. KNO₃ | Sulfuric Acid | -25 to -10 | ~7 | 65-75 |
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[7][8][9]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and sodium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Heat the reaction mixture to 90°C and stir for 12-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 80-90 |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 75-85 |
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed amination of this compound.[10][11][12]
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110°C for 18-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 20 | 70-80 |
| This compound | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 65-75 |
Protocol 4: Reduction of the Nitro Group
This protocol outlines the reduction of the 5-nitro group to a 5-amino group, a common subsequent step.[4]
Materials:
-
8-Substituted-5-nitroisoquinoline derivative
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
To a solution of the 8-substituted-5-nitroisoquinoline derivative in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 8-substituted-5-aminoisoquinoline derivative.
Data Presentation:
| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 8-Aryl-5-nitroisoquinoline | Fe, NH₄Cl | EtOH/H₂O | 85 | 3 | 85-95 |
| 8-(Amino)-5-nitroisoquinoline | SnCl₂·2H₂O, HCl | EtOH | 60 | 4 | 80-90 |
Visualizations
Synthetic Workflow
Caption: General synthetic workflow from isoquinoline to pharmaceutical intermediates.
Signaling Pathway Inhibition
Many pharmaceutical agents derived from isoquinoline scaffolds target key signaling pathways implicated in cancer. One such pathway is the Poly (ADP-ribose) Polymerase (PARP) pathway, which is crucial for DNA repair. Inhibition of PARP in cancer cells with existing DNA repair defects (like BRCA mutations) can lead to cell death, a concept known as synthetic lethality.
Caption: Mechanism of action for an isoquinoline-based PARP inhibitor.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
application of 8-Bromo-5-nitroisoquinoline in materials science and OLEDs
Application Notes and Protocols for 8-Bromo-5-nitroisoquinoline
Topic: Application of this compound in Materials Science and OLEDs
Audience: Researchers, scientists, and drug development professionals.
Note on Application: Extensive research into the applications of this compound reveals that its primary utility is as a chemical intermediate in organic synthesis rather than as a functional material in materials science or Organic Light-Emitting Diodes (OLEDs). Scientific literature predominantly documents its use in the synthesis of more complex isoquinoline derivatives. While one chemical supplier makes a general claim about its potential use in luminescent materials, there is a lack of specific data or peer-reviewed studies to substantiate its direct application in OLEDs.[1] This document, therefore, focuses on its established role and provides protocols for its synthesis, which is a prerequisite for any potential, yet currently unexplored, applications in materials science.
Chemical Properties and Data
This compound is a heterocyclic organic compound.[2] Its chemical structure, incorporating both a bromine atom and a nitro group on the isoquinoline core, makes it a versatile precursor in synthetic chemistry.[2] The nitro group's electron-withdrawing properties and the bromine atom's potential for substitution reactions are key to its reactivity.[2]
| Property | Value | Source |
| CAS Number | 252861-41-9 | |
| Molecular Formula | C₉H₅BrN₂O₂ | [1] |
| Molecular Weight | 253.05 g/mol | |
| Melting Point | 136-140 °C | [3] |
| Physical Form | Solid | |
| Purity | Typically >90-98% | [3] |
Experimental Protocols
The synthesis of this compound is well-documented and typically involves the nitration of a brominated isoquinoline precursor. The following protocol is based on established chemical synthesis procedures.
Protocol 1: Synthesis of 5-Bromo-8-nitroisoquinoline
This protocol details a two-step synthesis starting from isoquinoline.
Step A: Synthesis of 5-Bromoisoquinoline
-
Reaction Setup: In a suitable reaction vessel, charge isoquinoline.
-
Bromination: Introduce a brominating agent (e.g., bromine in the presence of a Lewis acid catalyst like aluminum chloride). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an extractive work-up to isolate the crude product.
-
Purification: Purify the crude 5-bromoisoquinoline by fractional distillation under reduced pressure to yield a white solid.
Step B: Synthesis of 5-Bromo-8-nitroisoquinoline
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a thermometer, mechanical stirrer, and an addition funnel, add concentrated sulfuric acid and cool to 0°C.[4]
-
Addition of Precursor: Slowly add 5-bromoisoquinoline to the stirred acid, ensuring the internal temperature is maintained below 30°C.
-
Nitration: Add a nitrating agent (e.g., nitric acid) dropwise while maintaining a low temperature.[1]
-
Reaction Monitoring: Monitor the reaction for completion using TLC.
-
Isolation: Pour the reaction mixture over ice and neutralize to precipitate the crude product.
-
Purification: Collect the solid by filtration and purify by recrystallization or column chromatography to obtain 5-bromo-8-nitroisoquinoline.
Logical Relationships and Workflows
The synthesis of this compound follows a clear synthetic pathway, which can be visualized as a workflow.
Caption: Synthetic pathway from Isoquinoline to this compound.
Concluding Remarks for Researchers
While this compound is a valuable building block in synthetic organic chemistry, its direct application in OLEDs has not been demonstrated in the available scientific literature. Researchers in materials science seeking novel OLED materials typically focus on molecules with specific photophysical properties, such as high quantum yields of fluorescence, appropriate energy levels for charge injection and transport, and good film-forming capabilities. This compound, in its current form, is not optimized for these functions. However, it could serve as a precursor for the synthesis of more complex, conjugated molecules that may possess desirable characteristics for OLED applications. Future research could explore derivatizing this compound to enhance its luminescence and charge-transport properties.
References
Application Notes and Protocols for the Development of Fluorescent Probes from 8-Bromo-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structural motif in the design of fluorescent probes due to its inherent photophysical properties and its presence in numerous biologically active compounds.[1] The strategic functionalization of the isoquinoline core allows for the fine-tuning of its fluorescence characteristics, leading to the development of sensitive and selective probes for various analytes and biological imaging applications.[1] 8-Bromo-5-nitroisoquinoline is a promising, yet underexplored, starting material for the synthesis of novel fluorescent probes. The electron-withdrawing nitro group and the reactive bromo substituent provide synthetic handles for the introduction of diverse recognition moieties and for modulating the electronic properties of the fluorophore.
This document provides a comprehensive guide for the development of fluorescent probes derived from this compound, outlining synthetic strategies, key experimental protocols, and potential applications.
General Synthetic Approach
The development of fluorescent probes from this compound typically involves a modular design strategy. This approach consists of three main components: the fluorophore (the isoquinoline core), a recognition moiety (for selective analyte binding), and a linker connecting the two. The bromine atom at the 8-position serves as a versatile anchor for introducing various functionalities through cross-coupling reactions, while the nitro group at the 5-position can be retained to modulate the photophysical properties or be chemically transformed.
A general workflow for the synthesis of fluorescent probes from this compound is depicted below.
Caption: General synthetic workflow for this compound-based fluorescent probes.
Key Synthetic Protocols
Detailed below are generalized protocols for common cross-coupling reactions that can be employed to functionalize this compound. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for Aryl or Heteroaryl Linkage
This reaction is ideal for introducing aryl or heteroaryl recognition moieties.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 8-aryl-5-nitroisoquinoline derivative.[2]
Protocol 2: Sonogashira Coupling for Alkynyl Linkage
This method is used to introduce alkynyl groups, which can serve as part of the recognition unit or as a linker for further functionalization.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Degassed solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.05-0.10 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[2]
Characterization and Application Protocols
Once a library of fluorescent probes has been synthesized, their photophysical properties and sensing capabilities must be thoroughly evaluated.
Protocol 3: Evaluation of Photophysical Properties
Materials and Equipment:
-
Synthesized fluorescent probe stock solution (e.g., in DMSO)
-
Buffer solutions of various pH
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the desired buffer.
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).
-
Record the fluorescence emission spectrum by exciting the probe at its λabs to determine the maximum emission wavelength (λem).
-
Calculate the Stokes shift (the difference between λem and λabs).
-
Determine the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Protocol 4: Analyte Titration and Selectivity Studies
This protocol outlines the steps to assess the probe's response to a specific analyte and its selectivity over other potentially interfering species.
Materials and Equipment:
-
Fluorescent probe working solution
-
Stock solution of the target analyte
-
Stock solutions of various potentially interfering species
-
Fluorometer
Procedure:
-
Record the fluorescence spectrum of the probe solution (blank).
-
Titrate the probe solution with increasing concentrations of the target analyte stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence spectrum.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the detection limit.
-
To assess selectivity, repeat the experiment with other potentially interfering species at the same concentration as the target analyte.
The following diagram illustrates a typical workflow for evaluating a newly synthesized fluorescent probe.
Caption: Workflow for the evaluation of a newly synthesized fluorescent probe.
Data Presentation
Quantitative data for a hypothetical series of probes derived from this compound are presented below for illustrative purposes.
Table 1: Photophysical Properties of Hypothetical Probes
| Probe ID | Recognition Moiety | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| INP-1 | Phenylboronic acid | 380 | 450 | 70 | 0.15 |
| INP-2 | Thiophenol | 410 | 520 | 110 | 0.35 |
| INP-3 | N,N-Dimethylaniline | 450 | 580 | 130 | 0.60 |
Table 2: Sensing Performance of Hypothetical Probes
| Probe ID | Target Analyte | Detection Limit (nM) | Fold-change in Fluorescence |
| INP-1 | Peroxynitrite | 50 | 15 |
| INP-2 | Cysteine | 25 | 20 |
| INP-3 | pH (acidic) | - | 30 (ratiometric) |
Potential Signaling Pathways and Mechanisms
The fluorescence response of probes derived from this compound can be engineered based on several common mechanisms, including Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).
For example, a probe designed with a PeT mechanism might incorporate an electron-rich recognition moiety that quenches the fluorescence of the isoquinoline fluorophore. Upon binding to the analyte, the electron-donating ability of the recognition moiety is suppressed, leading to a "turn-on" fluorescence response.
The diagram below illustrates a generalized PeT sensing mechanism.
References
synthesis of 8-aminoisoquinoline derivatives from 8-Bromo-5-nitroisoquinoline
Application Notes and Protocols for the Synthesis of 8-Amino-Substituted Isoquinoline Derivatives from 8-Bromo-5-nitroisoquinoline
This document provides detailed application notes and experimental protocols for the synthesis of a diverse array of 8-aminoisoquinoline derivatives, starting from the readily accessible this compound. This synthetic route is of significant interest to researchers in medicinal chemistry and drug development, as the 8-aminoisoquinoline scaffold is a key pharmacophore in a variety of biologically active molecules.
The synthetic strategy involves a two-step sequence:
-
Reduction of the nitro group: The 5-nitro group of this compound is selectively reduced to a primary amine, yielding the key intermediate, 8-bromo-5-aminoisoquinoline.
-
Palladium-catalyzed cross-coupling: The bromine atom at the 8-position of 8-bromo-5-aminoisoquinoline serves as a versatile handle for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
These protocols are designed to be accessible to researchers with a working knowledge of synthetic organic chemistry.
Synthetic Workflow Overview
Caption: Overall synthetic strategy for 8-aminoisoquinoline derivatives.
Part 1: Reduction of this compound
The reduction of the nitro group is a critical first step. Two common and effective methods are provided below: reduction using tin(II) chloride and catalytic hydrogenation.
Method 1: Reduction with Tin(II) Chloride
This is a classic and reliable method for the reduction of aromatic nitro groups.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approximately 0.1-0.2 M), add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-5.0 eq).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate or dichloromethane.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 8-bromo-5-aminoisoquinoline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Condition |
| Starting Material | This compound |
| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature to 60 °C |
| Typical Yield | 85-95% |
Method 2: Catalytic Hydrogenation
This method offers a cleaner workup as it avoids the use of heavy metal reagents.
Experimental Protocol:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol% palladium).
-
Seal the vessel and purge with hydrogen gas (or use a hydrogen balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the 8-bromo-5-aminoisoquinoline. The product is often pure enough for the next step without further purification.
| Parameter | Condition |
| Starting Material | This compound |
| Catalyst | Palladium on Carbon (Pd/C) |
| Hydrogen Source | H₂ gas or balloon |
| Solvent | Ethanol, Methanol, or Ethyl Acetate |
| Temperature | Room Temperature |
| Typical Yield | 90-99% |
Part 2: Derivatization of 8-Bromo-5-aminoisoquinoline
The resulting 8-bromo-5-aminoisoquinoline is a versatile intermediate for the synthesis of a wide range of derivatives via palladium-catalyzed cross-coupling reactions.
Method 3: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl/Vinyl-5-aminoisoquinolines
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.
Caption: Key components of the Suzuki-Miyaura coupling reaction.
Experimental Protocol:
-
To an oven-dried reaction vial, add 8-bromo-5-aminoisoquinoline (1.0 eq), the desired aryl or vinyl boronic acid or boronic acid pinacol ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 eq).
-
Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 2-5 mol%).
-
Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or THF/water in a 3:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate or dichloromethane, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner (Example) | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3.0) | THF/H₂O (3:1) | 80 | 16 | 80-90 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 18 | 70-85 |
Method 4: Buchwald-Hartwig Amination for the Synthesis of 8-(Alkyl/Aryl)amino-5-aminoisoquinolines
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[1][2]
References
Application Notes and Protocols for the Derivatization of 8-Bromo-5-nitroisoquinoline in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-5-nitroisoquinoline is a key heterocyclic building block in medicinal chemistry, offering multiple reactive sites for structural modification. Its derivatization is a critical step in the exploration of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The strategic functionalization of the isoquinoline core allows for the fine-tuning of physicochemical and pharmacological properties, enabling comprehensive Structure-Activity Relationship (SAR) studies. This document provides detailed protocols for the primary derivatization pathways of this compound and presents representative SAR data based on analogous isoquinoline and quinoline derivatives.
The two principal sites for derivatization on the this compound scaffold are the C8-position, bearing a bromine atom, and the C5-position, with a nitro group. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. The nitro group can be readily reduced to a primary amine, which can then be further functionalized through acylation, alkylation, or other amine-based chemistries.
Derivatization Strategies
The derivatization of this compound can be systematically approached to explore the chemical space around the core scaffold. The following workflow outlines the key synthetic transformations.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at the C8-Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl or heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the aryl or heteroaryl boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 ratio) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-aryl/heteroaryl-5-nitroisoquinoline.
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group of this compound to a primary amine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equivalents)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (5.0 equivalents) to the suspension.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-bromo-5-aminoisoquinoline, which can often be used in the next step without further purification.
Protocol 3: Acylation of 8-Bromo-5-aminoisoquinoline
This protocol provides a general method for the acylation of the amino group of 8-bromo-5-aminoisoquinoline.
Materials:
-
8-Bromo-5-aminoisoquinoline
-
Acyl chloride or sulfonyl chloride (1.1 equivalents)
-
Pyridine or triethylamine (2.0 equivalents)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 8-bromo-5-aminoisoquinoline (1.0 equivalent) in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add pyridine or triethylamine (2.0 equivalents) to the solution.
-
Slowly add the acyl chloride or sulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 8-bromo-5-(acyl/sulfonyl)aminoisoquinoline.
Data Presentation: Representative SAR
Due to the limited availability of published SAR data specifically for derivatives of this compound, the following table presents a summary of the anticancer activity of closely related 8-hydroxy-5-nitroquinoline and other substituted quinolines to provide illustrative SAR insights. The data is presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound ID | Scaffold | R¹ (at C8) | R² (at C5) | Cell Line | IC₅₀ (µM) | Reference |
| 1 | Isoquinoline | -Br | -NO₂ | - | - | (Parent Compound) |
| 2 | Quinoline | -OH | -NO₂ | Raji (Burkitt's lymphoma) | ~2.5 | [1] |
| 3 | Quinoline | -OH | -Cl | Raji (Burkitt's lymphoma) | ~20 | [1] |
| 4 | Quinoline | -OH | -I | Raji (Burkitt's lymphoma) | >20 | [1] |
| 5 | Quinoline | -OCH₃ | -Br | HT29 (Colon) | 15.2 | [2] |
| 6 | Quinoline | -NH₂ | -Br | HT29 (Colon) | >50 | [2] |
| 7 | Quinoline | -OH | -CN | C6 (Glioblastoma) | 9.8 | [2] |
Note: The data presented is for analogous compounds and is intended to guide the design of SAR studies for this compound derivatives.
-
The presence of a nitro group at the C5-position appears to be beneficial for cytotoxic activity when compared to halogen substituents at the same position (compare compound 2 with 3 and 4 ).
-
The nature of the substituent at the C8-position significantly influences activity, with a hydroxyl group appearing more favorable than a methoxy or amino group in this context (compare compounds 2 , 5 , and 6 ).
-
The introduction of a cyano group at the C5-position also shows promising activity (compound 7 ).
Potential Biological Target and Signaling Pathway
Derivatives of quinoline and isoquinoline are known to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. A plausible mechanism of action for anticancer quinoline derivatives is the inhibition of a protein kinase signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
This diagram illustrates a hypothetical mechanism where a derivatized isoquinoline acts as a kinase inhibitor, potentially targeting a key component of a cancer-related signaling pathway like Akt, thereby blocking downstream signaling that promotes cell proliferation and survival. The design of new derivatives should consider structural features that could enhance binding to the ATP-binding pocket of such kinases.
References
Application Notes and Protocols for Grignard Reactions Involving 8-Bromo-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-5-nitroisoquinoline is a key heterocyclic building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The strategic functionalization at the 8-position is crucial for developing novel molecular entities. While direct Grignard reagent formation from this compound is challenging due to the presence of the reactive nitro group, transition-metal catalyzed cross-coupling reactions, such as the Kumada-Corriu-Tamao coupling, provide a viable pathway for C-C bond formation at this position using Grignard reagents as nucleophiles.
This document provides detailed application notes and a representative protocol for the nickel-catalyzed Kumada-type cross-coupling of this compound with various aryl Grignard reagents. The protocol is based on established principles for cross-coupling reactions with functional group-sensitive substrates.
Reaction Principle
The core of this application is a nickel-catalyzed Kumada-Corriu-Tamao cross-coupling reaction. This reaction facilitates the formation of a new carbon-carbon bond between an organohalide (this compound) and a Grignard reagent. A nickel catalyst, often stabilized by a pincer-type ligand, is employed to mediate the reaction, which typically proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The presence of the nitro group necessitates careful control of reaction conditions to minimize side reactions.
Mandatory Visualizations
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Caption: General experimental workflow for the Kumada coupling.
Data Presentation
The following table summarizes representative, expected outcomes for the nickel-catalyzed Kumada cross-coupling of this compound with various aryl Grignard reagents. The yields are illustrative and based on typical results for cross-coupling reactions with functionalized substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Grignard Reagent (Ar-MgBr) | Product (8-Aryl-5-nitroisoquinoline) | Expected Yield (%) |
| 1 | Phenylmagnesium bromide | 8-Phenyl-5-nitroisoquinoline | 65-75 |
| 2 | 4-Methoxyphenylmagnesium bromide | 8-(4-Methoxyphenyl)-5-nitroisoquinoline | 60-70 |
| 3 | 4-Fluorophenylmagnesium bromide | 8-(4-Fluorophenyl)-5-nitroisoquinoline | 60-70 |
| 4 | 2-Thienylmagnesium bromide | 8-(Thiophen-2-yl)-5-nitroisoquinoline | 55-65 |
| 5 | 1-Naphthylmagnesium bromide | 8-(Naphthalen-1-yl)-5-nitroisoquinoline | 50-60 |
Experimental Protocols
Note: This is a representative protocol and may require optimization for specific substrates and scales. All operations should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.
Materials and Reagents
-
This compound
-
Aryl Grignard reagent (commercial solution in THF or freshly prepared)
-
Nickel(II) chloride (NiCl₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Syringe pump
-
Syringes and needles
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for extraction and chromatography
Protocol: Nickel-Catalyzed Kumada Cross-Coupling of this compound with Phenylmagnesium Bromide
-
Catalyst Preparation (in situ generation of Ni(IPr)₂):
-
To a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂ (5 mol%) and IPr·HCl (10 mol%).
-
Add anhydrous THF (to make a ~0.1 M solution with respect to the limiting reagent).
-
Cool the suspension to 0 °C and add sodium hydride (20 mol%) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To the flask containing the pre-formed nickel catalyst, add this compound (1.0 equiv).
-
Ensure the mixture is well-stirred.
-
-
Grignard Reagent Addition:
-
Draw the solution of phenylmagnesium bromide (1.2 equiv, e.g., 1.0 M in THF) into a syringe and place it on a syringe pump.
-
Slowly add the Grignard reagent to the reaction mixture at 0 °C over a period of 2 hours.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-phenyl-5-nitroisoquinoline.
-
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.
-
Nickel compounds are potential carcinogens; avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The Kumada-type cross-coupling reaction provides a powerful method for the synthesis of 8-aryl-5-nitroisoquinolines from this compound. The success of this transformation hinges on the careful control of reaction conditions, particularly the slow addition of the Grignard reagent and the use of an appropriate nickel catalyst system to accommodate the sensitive nitro functional group. The protocols and data presented herein serve as a valuable guide for researchers in the design and execution of these challenging yet rewarding synthetic transformations, paving the way for the discovery of novel bioactive molecules.
Troubleshooting & Optimization
Navigating the Synthesis of 8-Bromo-5-nitroisoquinoline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 8-Bromo-5-nitroisoquinoline. Our aim is to equip researchers with the necessary information to improve reaction yields and obtain a high-purity final product.
I. Understanding the Synthetic Challenge
Direct synthesis of this compound from isoquinoline in a one-pot reaction is challenging due to the regioselectivity of the initial bromination step. The reaction of isoquinoline with a brominating agent in strong acid, such as sulfuric acid, preferentially yields 5-bromoisoquinoline. Subsequent nitration then leads to the formation of 5-bromo-8-nitroisoquinoline as the major product, with the desired this compound being only a minor byproduct (0-1%).
Therefore, a more effective and higher-yielding approach involves a two-stage synthesis:
-
Synthesis of the key intermediate: 8-Bromoisoquinoline.
-
Nitration of 8-Bromoisoquinoline to yield this compound.
This guide will focus on troubleshooting and optimizing this two-stage pathway.
II. Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 8-Bromoisoquinoline
The successful synthesis of this compound is highly dependent on the efficient preparation of the 8-bromoisoquinoline intermediate. Low yields in this step can be a significant bottleneck.
Visualizing the Synthetic Pathway for 8-Bromoisoquinoline
Caption: Multi-step synthesis pathway to 8-Bromoisoquinoline.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Bromination in Sandmeyer Route | The Sandmeyer reaction, converting 8-aminoisoquinoline to 8-bromoisoquinoline, is a critical step. Ensure the complete diazotization of the amino group by using fresh sodium nitrite and maintaining a low temperature (0-5 °C). The copper(I) bromide catalyst should be active; consider using freshly prepared CuBr. |
| Side Reactions in Pomeranz-Fritsch Reaction | The Pomeranz-Fritsch synthesis of isoquinolines can have variable yields. Ensure the purity of the starting materials, particularly the benzaldehyde derivative and the 2,2-dialkoxyethylamine. The acid catalyst (e.g., concentrated sulfuric acid) must be added cautiously to control the reaction temperature and prevent charring. |
| Incomplete Reactions | Monitor the progress of each step using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before proceeding to the next step or work-up. |
| Product Loss During Work-up and Purification | Ensure proper pH adjustment during extractions to minimize the loss of the basic isoquinoline products. Optimize the solvent system for column chromatography to achieve good separation from byproducts and unreacted starting materials. |
Problem 2: Low Yield or Poor Regioselectivity in the Nitration of 8-Bromoisoquinoline
The final nitration step is crucial for obtaining the desired product. Low yields or the formation of unwanted isomers can complicate purification and reduce the overall efficiency of the synthesis.
Visualizing the Nitration Workflow
Technical Support Center: Separation of 5-Bromo and 8-Bromo Isoquinoline Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 5-bromo and 8-bromo isoquinoline isomers.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of 5-bromo and 8-bromo isoquinoline isomers so challenging?
The primary difficulty in separating 5-bromo and 8-bromo isoquinoline lies in their very similar physicochemical properties. As structural isomers, they share the same molecular weight and formula. The key challenge is that 8-bromoisoquinoline is a common and difficult-to-remove impurity formed during the synthesis of 5-bromoisoquinoline.[1] Careful control of reaction conditions, particularly temperature, during the bromination of isoquinoline is crucial to minimize the formation of the 8-bromo isomer.[1]
Q2: What are the key physical properties to consider when developing a separation method?
Understanding the physical properties of each isomer is fundamental to designing an effective separation strategy. While comprehensive comparative data is limited, the melting points can be a useful starting point, particularly for crystallization-based purifications.
Table 1: Physical Properties of 5-Bromo and 8-Bromo Isoquinoline Isomers
| Property | 5-Bromoisoquinoline | 8-Bromoisoquinoline |
| Molecular Formula | C₉H₆BrN | C₉H₆BrN |
| Molecular Weight | 208.05 g/mol [2][3] | 208.05 g/mol [4] |
| Melting Point | 83-87 °C[3][5][6] | Not explicitly found, but likely similar to the 5-bromo isomer. |
| Boiling Point | 95-97 °C at 0.1 mmHg[5] | 312.3 °C at 760 mmHg[7] |
Q3: What are the recommended initial steps to avoid separation issues?
The most effective strategy is to minimize the formation of the 8-bromo isomer during the synthesis of 5-bromoisoquinoline. This can be achieved by:
-
Strict Temperature Control: During the bromination of isoquinoline with N-bromosuccinimide (NBS) in sulfuric acid, maintaining a low temperature (between -26°C and -18°C) is critical to suppress the formation of 8-bromoisoquinoline.[1]
-
Controlled Addition of Brominating Agent: Adding the brominating agent in portions while carefully monitoring the internal temperature helps to prevent localized overheating and side reactions.[1]
Troubleshooting Guides
Issue 1: Co-elution of 5-bromo and 8-bromo isomers during column chromatography.
This is a common problem due to the similar polarities of the isomers.
Troubleshooting Workflow: Optimizing Column Chromatography
Caption: Troubleshooting workflow for poor column chromatography separation.
Detailed Steps:
-
Adjust Solvent System:
-
Decrease Polarity: Start with a less polar eluent system. For silica gel chromatography, a common solvent system is a mixture of dichloromethane and diethyl ether or ethyl acetate.[1] Begin with a higher ratio of the less polar solvent (e.g., 9:1 dichloromethane/diethyl ether) and gradually increase the polarity.[1]
-
Shallow Gradient: If using gradient elution, employ a very shallow gradient to maximize the difference in retention times.
-
-
Change the Stationary Phase:
-
If silica gel does not provide adequate separation, consider using a different stationary phase like alumina, which can offer different selectivity based on interactions with the basic nitrogen of the isoquinoline ring.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For analytical and small-scale preparative separations, reverse-phase HPLC can be effective. A C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid, can provide good resolution.[8] Method development will be required to optimize the gradient and mobile phase composition for these specific isomers.
-
Issue 2: Difficulty in purifying 5-bromoisoquinoline from the 8-bromo isomer by recrystallization.
Co-crystallization can occur if the isomers have very similar solubilities in the chosen solvent.
Troubleshooting Workflow: Optimizing Recrystallization
Caption: Troubleshooting workflow for optimizing recrystallization.
Detailed Steps:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a system where the solubility of the two isomers is significantly different. A good starting point for 5-bromoisoquinoline is a mixture of heptane and toluene.[1]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.
-
Fractional Crystallization: If a single recrystallization does not yield the desired purity, fractional crystallization may be effective. This involves collecting crystals in multiple batches as the solution cools, with the expectation that the less soluble isomer will crystallize out first.
Issue 3: Inability to confirm the isomeric purity of the separated products.
Spectroscopic methods are essential for confirming the identity and purity of each isomer.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to distinguish between the 5-bromo and 8-bromo isomers due to the different chemical shifts and coupling patterns of the aromatic protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight (verifying that they are isomers) and, with a suitable GC column and method, can also be used to determine the ratio of the two isomers in a mixture.
-
Melting Point Analysis: A sharp melting point range for the purified product is an indicator of high purity.
Experimental Protocols
Protocol 1: Purification of 5-Bromoisoquinoline by Fractional Distillation
This method is suitable for larger quantities of material where the boiling points of the isomers are sufficiently different under reduced pressure.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a well-insulated distillation column (e.g., a 40-cm Vigreux column).[1]
-
Heating: Heat the distillation flask in a heating mantle. To prevent solidification of the product in the condenser, circulate water at 80-90°C through the condenser jacket.[1]
-
Distillation: Apply vacuum and slowly increase the temperature of the heating mantle.
-
Fraction Collection: Collect fractions based on the boiling point. 5-bromoisoquinoline has a reported boiling point of 145-149°C at 14 mmHg.[1] The 8-bromo isomer is expected to have a slightly different boiling point.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their isomeric purity.
Protocol 2: Purification of 5-Bromoisoquinoline by Column Chromatography
This is a standard method for purifying organic compounds on a laboratory scale.
-
Stationary Phase: Pack a glass column with silica gel (63-200 µm) as a slurry in the initial eluent.[1]
-
Sample Loading: Dissolve the crude mixture of isomers in a minimum amount of dichloromethane and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent mixture, such as 9:1 dichloromethane/diethyl ether.[1]
-
Gradient (Optional): If the isomers do not separate, gradually increase the polarity of the eluent, for example, to a 6:1 or 5:1 ratio of dichloromethane to diethyl ether or ethyl acetate.[1]
-
Fraction Collection and Analysis: Collect small fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure desired isomer. Combine the pure fractions and remove the solvent under reduced pressure.
Experimental Workflow: Synthesis and Purification of 5-Bromoisoquinoline
Caption: General workflow for the synthesis and purification of 5-bromoisoquinoline.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-溴异喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 8-Bromoisoquinoline | C9H6BrN | CID 9859134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 5-Bromoisoquinoline | CAS#:34784-04-8 | Chemsrc [chemsrc.com]
- 7. americanelements.com [americanelements.com]
- 8. Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Selective Bromination of Isoquinoline
Welcome to the Technical Support Center for the bromination of isoquinoline. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments, with a primary focus on avoiding the formation of dibrominated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the bromination of isoquinoline?
The main challenge is controlling the regioselectivity and the extent of bromination. Direct bromination can often lead to a mixture of products, including the desired monobrominated isoquinoline and undesired dibrominated and other isomeric byproducts.[1][2] The reaction is highly sensitive to the choice of brominating agent, acid, temperature, and concentration.[2][3]
Q2: What are the common byproducts in isoquinoline bromination?
The most common byproduct in the synthesis of 5-bromoisoquinoline is 5,8-dibromoisoquinoline.[1] Depending on the reaction conditions, other isomers such as 8-bromoisoquinoline may also be formed.[1] The bromination of the isoquinoline-aluminum chloride complex follows a sequence of 5-bromo-, followed by 5,8-dibromo-, and then 5,7,8-tribromoisoquinoline.[2][4]
Q3: Which brominating agents are recommended for selective monobromination?
N-Bromosuccinimide (NBS) is a commonly used reagent for the selective monobromination of isoquinoline to yield 5-bromoisoquinoline, particularly when the reaction is carried out in concentrated sulfuric acid at low temperatures.[1][2] N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid has also been shown to be effective for regioselective monobromination.[2][3]
Q4: Why is it crucial to avoid the formation of 5,8-dibromoisoquinoline?
The separation of 5,8-dibromoisoquinoline from the desired 5-bromoisoquinoline is challenging.[1] The presence of this byproduct can complicate purification and lead to lower yields of the desired monobrominated product.[1]
Troubleshooting Guide
Issue 1: My reaction produces a significant amount of dibrominated byproduct (5,8-dibromoisoquinoline).
-
Question: How can I minimize the formation of 5,8-dibromoisoquinoline? Answer:
-
Control Stoichiometry: Strictly control the amount of the brominating agent. For the synthesis of 5-bromoisoquinoline using NBS, do not exceed 1.1 equivalents. Using more than this amount can lead to the formation of 5,8-dibromoisoquinoline.[1]
-
Temperature Control: Maintain a low reaction temperature. For the bromination using NBS in sulfuric acid, the temperature should be kept between -26°C and -18°C.[1] Higher temperatures can lead to over-bromination.
-
Reagent Purity: Use high-purity, recrystallized NBS. Impurities in the brominating agent can lead to side reactions and a decrease in selectivity.[1]
-
Issue 2: The yield of the desired monobrominated isoquinoline is low.
-
Question: What are the potential causes for a low yield and how can I improve it? Answer:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it via TLC. If the reaction is sluggish, consider slightly extending the reaction time at the recommended low temperature.
-
Suboptimal Reagent Quality: As mentioned, the purity of the brominating agent is crucial. Recrystallize NBS before use to ensure high purity and reactivity.[1]
-
Work-up and Purification Losses: During work-up, ensure proper pH adjustments and efficient extraction. For purification, column chromatography can be effective in isolating the product, but care must be taken to choose the right solvent system to minimize losses.[1]
-
Reaction Conditions: The choice of acid and its concentration are critical. Concentrated sulfuric acid is a proven solvent for selective 5-bromination with NBS.[1][2]
-
Issue 3: I am observing the formation of other isomeric byproducts, such as 8-bromoisoquinoline.
-
Question: How can I improve the regioselectivity for the 5-position? Answer:
-
Strict Temperature Control: The formation of 8-bromoisoquinoline is suppressed at low temperatures. Careful maintenance of the reaction temperature is essential for high regioselectivity.[1]
-
Choice of Acid: The use of concentrated sulfuric acid as a solvent favors the formation of the 5-bromo isomer.[1][2] The reaction rate and the 5- vs. 8-selectivity increase with the acidity of the solvent.
-
Quantitative Data
The following table summarizes the typical composition of the crude product from a one-pot synthesis of 5-bromo-8-nitroisoquinoline, which involves the initial bromination of isoquinoline. This data highlights the importance of controlled conditions to minimize byproduct formation.
| Compound | Typical Percentage in Crude Product (%) | Purified Product Composition (%) |
| 5-Bromo-8-nitroisoquinoline | 90-94 | >97 |
| 5,8-Dibromoisoquinoline | 2-5 | <1 |
| 5-Nitroisoquinoline | 2-4 | <1 |
| 8-Bromo-5-nitroisoquinoline | 0-1 | <1 |
Experimental Protocols
Protocol 1: Selective Synthesis of 5-Bromoisoquinoline
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Isoquinoline
-
Concentrated sulfuric acid (96%)
-
N-Bromosuccinimide (NBS), recrystallized
-
Dry ice/acetone bath
-
Diethyl ether
-
Aqueous sodium hydroxide (1M)
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid. Cool the acid to 0°C in an ice bath.
-
Slowly add isoquinoline (1.0 eq) to the stirred sulfuric acid, ensuring the internal temperature remains below 30°C.
-
Cool the resulting solution to -25°C using a dry ice-acetone bath.
-
In portions, add recrystallized NBS (1.1 eq) to the vigorously stirred solution, maintaining the internal temperature between -26°C and -22°C.
-
Stir the suspension for 2 hours at -22°C ± 1°C, followed by 3 hours at -18°C ± 1°C.
-
Pour the homogeneous reaction mixture onto crushed ice.
-
Carefully basify the mixture with concentrated aqueous sodium hydroxide while keeping the temperature below 30°C.
-
Extract the aqueous suspension with diethyl ether.
-
Wash the combined organic layers with 1M NaOH and then with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for minimizing dibrominated byproducts.
Caption: Experimental workflow for selective monobromination of isoquinoline.
References
Technical Support Center: Optimizing Temperature Control for Regioselective Bromination of Isoquinoline
Welcome to the technical support center for the regioselective bromination of isoquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Below you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the bromination of isoquinoline?
The primary challenge is achieving high regioselectivity. Electrophilic bromination of isoquinoline can lead to a mixture of isomers, most commonly 5-bromoisoquinoline and 8-bromoisoquinoline.[1][2] Separating these isomers can be difficult, making controlled regioselectivity crucial for efficient synthesis.[1]
Q2: How does temperature affect the regioselectivity of isoquinoline bromination?
Temperature is a critical parameter for controlling the regioselectivity of this reaction. Lower temperatures generally favor the formation of the kinetic product, 5-bromoisoquinoline, while suppressing the formation of the thermodynamically more stable 8-bromoisoquinoline.[1][3] Careful temperature control is essential to obtain the desired product in high purity.[1]
Q3: What are the typical reaction conditions for achieving high selectivity for 5-bromoisoquinoline?
Highly selective bromination at the 5-position is often achieved using N-bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid, at low temperatures.[1][2] Reaction temperatures are typically maintained between -25°C and -18°C to maximize the yield of the desired 5-bromo isomer.[1]
Q4: I am observing the formation of multiple brominated products. What could be the cause?
The formation of di- or tri-brominated isoquinolines can occur, particularly if the reaction conditions are not carefully controlled.[2][4] This may be due to an excess of the brominating agent or a reaction temperature that is too high, leading to further substitution on the electron-rich benzenoid ring.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of 5- and 8-bromoisoquinoline)
-
Possible Cause: The reaction temperature is too high, allowing for the formation of the thermodynamically favored 8-bromo isomer.
-
Troubleshooting Step:
-
Lower the reaction temperature. For brominations using NBS in sulfuric acid, maintain a temperature range of -25°C to -22°C during the addition of NBS, and then hold the reaction at -18°C.[1]
-
Ensure efficient stirring and slow, portion-wise addition of the brominating agent to maintain a consistent internal temperature.[1]
-
Consider the choice of acid and brominating agent, as this can significantly influence selectivity.[2]
-
Issue 2: Low Yield of the Desired Product
-
Possible Cause: Incomplete reaction or decomposition of starting material/product.
-
Troubleshooting Step:
-
Verify the quality and purity of the starting materials and reagents.
-
Increase the reaction time while maintaining the optimal low temperature to ensure the reaction goes to completion.
-
Ensure that the isoquinoline is fully dissolved and protonated in the strong acid before the addition of the brominating agent.
-
Issue 3: Formation of Over-brominated Products (e.g., 5,8-dibromoisoquinoline)
-
Possible Cause: Excess of the brominating agent or localized high concentrations.
-
Troubleshooting Step:
-
Use a stoichiometric amount or a slight excess of the brominating agent (e.g., 1.1 to 1.3 equivalents).
-
Add the brominating agent in small portions over an extended period to prevent localized excess.
-
Maintain vigorous stirring to ensure homogeneity of the reaction mixture.
-
Data Presentation
Table 1: Temperature Effects on the Regioselective Bromination of Isoquinoline
| Brominating Agent | Acid/Solvent | Temperature (°C) | Major Product | Minor Product(s) | Reference |
| N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | -25 to -18 | 5-Bromoisoquinoline | 8-Bromoisoquinoline | [1] |
| N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | Room Temperature | Mixture of isomers | Di- and tri-brominated products | [2] |
| Molecular Bromine (Br₂) | Gaseous Phase | 450 | 1-Bromoisoquinoline | - | [5] |
| N,N'-dibromoisocyanuric acid (DBI) | CF₃SO₃H | Not specified | 5-Bromoisoquinoline | - | [2] |
Experimental Protocols
Protocol: Regioselective Synthesis of 5-Bromoisoquinoline
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS)
-
Dry ice-acetone bath
-
Crushed ice
-
Mechanical stirrer
-
Internal thermometer
-
Addition funnel with nitrogen inlet
Procedure:
-
Preparation of the Reaction Mixture:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel under a nitrogen atmosphere, add concentrated sulfuric acid.
-
Cool the acid to 0°C using an ice bath.
-
Slowly add isoquinoline to the stirred acid, ensuring the internal temperature does not exceed 30°C.
-
-
Bromination:
-
Cool the resulting solution to -25°C using a dry ice-acetone bath.
-
Add N-bromosuccinimide (NBS) portion-wise to the vigorously stirred solution. Maintain the internal temperature between -26°C and -22°C during the addition.
-
Stir the suspension for 2 hours at -22°C ± 1°C.
-
Continue stirring for an additional 3 hours at -18°C ± 1°C.
-
-
Work-up:
-
Pour the homogeneous reaction mixture onto crushed ice in a separate flask placed in an ice-water bath.
-
The product can then be isolated through standard extraction and purification procedures.
-
Visualizations
References
purification of crude 8-Bromo-5-nitroisoquinoline by recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of crude 8-Bromo-5-nitroisoquinoline by recrystallization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Failure to Crystallize / Poor Crystal Yield | Excess Solvent: The most frequent cause is the use of too much solvent, which keeps the product dissolved even at low temperatures.[1][2] Supersaturation: The solution may be supersaturated, lacking a nucleation point for crystal growth.[1] High Impurity Level: Significant impurities can inhibit crystal formation.[1] | Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the desired compound, and then allow it to cool again.[3] Induce Crystallization: Try scratching the inside surface of the flask with a glass rod just below the liquid level to create nucleation sites.[2] Alternatively, add a "seed crystal" of pure this compound to the cooled solution.[2] Re-purify: If oiling out occurs or impurities are high, it may be necessary to recover the crude material by solvent evaporation and attempt purification by another method, such as column chromatography, before re-attempting recrystallization.[1] |
| Product "Oils Out" (Forms a liquid instead of crystals) | High Concentration of Impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil.[4] Solution Cooled Too Rapidly: If the solution is cooled too quickly, the compound may come out of solution at a temperature above its melting point. Inappropriate Solvent System: The chosen solvent may not be ideal, especially if using a mixed solvent system.[1] | Re-dissolve and Cool Slowly: Reheat the solution until the oil fully redissolves. If necessary, add a very small amount of additional solvent.[3] Allow the flask to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can promote slower cooling.[3] Add More "Good" Solvent: If using a mixed solvent system like heptane/toluene, add more of the solvent in which the compound is more soluble (toluene) to prevent premature precipitation, then allow for slow cooling.[3] |
| Colored Crystals | Presence of Colored Impurities: The crude material may contain persistent colored impurities that co-crystallize with the product. | Charcoal Treatment: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Note that this may slightly reduce the overall yield as some product may also be adsorbed.[5] Repeat Recrystallization: A second recrystallization can often effectively remove residual color and improve purity.[5] |
| Crystals Form in the Funnel During Hot Filtration | Premature Cooling: The solution cools as it passes through the filter stem, causing the product to crystallize and block the funnel.[4] | Pre-heat Equipment: Use a pre-heated filter funnel to prevent the solution from cooling down prematurely. A heat gun can be used for this purpose.[6] Use a Stemless Funnel: A stemless or short-stemmed funnel minimizes the surface area where cooling and crystallization can occur. Filter in Portions: Pour the hot solution through the filter in small batches to minimize cooling time within the funnel.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound?
A proven solvent system is a mixture of heptane and toluene.[6] A typical procedure involves dissolving the crude material in a refluxing mixture of heptane and toluene, followed by slow cooling.[6]
Q2: What are the common impurities found in crude this compound?
Following a typical synthesis, the crude product may contain small amounts (0-1%) of isomers and related compounds such as this compound, 5,8-dibromoisoquinoline, and 5-nitroisoquinoline.[6] Careful temperature control during the preceding synthesis steps is crucial to minimize the formation of the this compound isomer, which can be difficult to remove.[6]
Q3: What is the expected yield and melting point of the purified product?
A well-executed recrystallization from a heptane/toluene system can afford a yield of 47-51%.[6] The melting point of pure this compound is reported to be in the range of 137-141°C.[6]
Q4: Can I use a different purification method if recrystallization is not effective?
Yes, column chromatography is a viable alternative for achieving high purity (>99%).[6] A recommended method involves using silica gel with a solvent gradient of dichloromethane/diethyl ether (from 9:1 to 6:1).[6]
Q5: How can I improve the crystal size?
Larger crystals are generally formed through slow cooling.[2] After dissolving the compound in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature undisturbed before placing it in an ice bath.[2]
Experimental Protocol: Recrystallization
This protocol is adapted from a procedure published in Organic Syntheses.[6]
-
Dissolution: Suspend the crude this compound (e.g., ~45 g) in a mixture of heptane (1000 mL) and toluene (250 mL) in a suitable round-bottomed flask.
-
Heating to Reflux: With stirring, heat the suspension to reflux for approximately 1.5 hours to ensure complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat the filter funnel (e.g., with a heat gun) and filter the hot solution through a pad of Celite under vacuum suction to prevent premature crystallization in the funnel.[6] Rinse the filter cake with a small amount of a pre-heated heptane/toluene mixture.[6]
-
Concentration and Cooling: If the volume of the filtrate is too large, reduce it by distillation. Allow the resulting orange solution to cool slowly to room temperature with gentle stirring overnight.
-
Isolation: Isolate the precipitated solids by filtration.
-
Washing: Wash the collected crystals with ice-cold heptane (~350 mL) to remove any remaining soluble impurities.[6]
-
Drying: Air-dry the purified crystals to a constant weight.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Recrystallization Solvent System | Heptane / Toluene | [6] |
| Recommended Solvent Ratio | 4:1 (Heptane:Toluene) | [6] |
| Typical Yield | 47-51% | [6] |
| Melting Point (Purified) | 137-141 °C | [6] |
| Potential Impurities | This compound, 5,8-dibromoisoquinoline, 5-nitroisoquinoline | [6] |
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
Technical Support Center: Suzuki Coupling with 8-Bromo-5-nitroisoquinoline
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 8-bromo-5-nitroisoquinoline. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide actionable solutions to optimize this challenging reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is failing or giving very low yields. What are the most likely causes?
A1: The substrate this compound presents a trifecta of challenges for Suzuki coupling:
-
Catalyst Poisoning: The isoquinoline nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1]
-
Electron-Deficient Substrate: The presence of two electron-withdrawing groups (the nitro group and the isoquinoline nitrogen) can make the aryl bromide more susceptible to side reactions.
-
Dehalogenation: Electron-deficient aryl halides are prone to hydrodehalogenation, where the bromine atom is replaced by a hydrogen, leading to the formation of 5-nitroisoquinoline as a byproduct.[1]
To troubleshoot, a systematic approach to optimizing the catalyst system, base, and reaction conditions is crucial.
Q2: I am observing a significant amount of 5-nitroisoquinoline in my reaction mixture. How can I minimize this dehalogenation side reaction?
A2: Dehalogenation is a common side reaction for electron-deficient aryl halides.[1] To minimize it, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired cross-coupling pathway over dehalogenation.
-
Base Selection: Use a weaker, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices than stronger bases like sodium tert-butoxide.
-
Solvent Choice: Ensure your solvent is anhydrous and free of potential hydride sources.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of dehalogenation relative to the cross-coupling.
Q3: My starting materials are consumed, but I see a complex mixture of products, including what appears to be a homocoupling byproduct of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture.[2] This side reaction can be suppressed by:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
Palladium(0) Source: Using a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly generates the active Pd(0) species can minimize Pd(II)-mediated homocoupling at the start of the reaction.
Q4: The reaction is sluggish and does not go to completion, even after extended reaction times. How can I improve the reaction rate?
A4: Sluggish reactions can be due to poor catalyst activity or suboptimal conditions. To improve the reaction rate:
-
Use a Precatalyst: Employ a well-defined palladium precatalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active catalytic species.
-
Ligand Choice: Bulky, electron-rich biarylphosphine ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Temperature Optimization: Gradually increase the reaction temperature. For challenging substrates, temperatures up to 100-110 °C in a high-boiling solvent like dioxane or toluene may be necessary.
-
Solvent and Solubility: Ensure all reactants are well-dissolved. A solvent system like dioxane/water or toluene/water is commonly used. Poor solubility can hinder the reaction.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed Suzuki coupling with this compound.
Caption: A step-by-step workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Suzuki Catalytic Cycle and Common Side Reactions
Understanding the catalytic cycle and potential side reactions is key to effective troubleshooting.
Caption: The Suzuki catalytic cycle and major competing side reactions.
Quantitative Data Summary
The following tables provide illustrative yields for Suzuki couplings of related challenging substrates under various conditions. These should serve as a guide for reaction optimization.
Table 1: Effect of Ligand and Base on the Suzuki Coupling of a Bromo-N-Heterocycle
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | <10 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 65 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 12 | 85 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 92 |
| 5 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 24 | 45 |
Data compiled from analogous reactions in the literature for illustrative purposes. Yields are highly substrate-dependent.
Table 2: Influence of Solvent and Temperature
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | XPhos Pd G3 (2 mol%) | K₃PO₄ (2 equiv.) | THF/H₂O (4:1) | 66 | 12 | 55 |
| 2 | XPhos Pd G3 (2 mol%) | K₃PO₄ (2 equiv.) | Dioxane/H₂O (4:1) | 80 | 12 | 78 |
| 3 | XPhos Pd G3 (2 mol%) | K₃PO₄ (2 equiv.) | Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 4 | XPhos Pd G3 (2 mol%) | K₃PO₄ (2 equiv.) | Toluene/H₂O (10:1) | 110 | 8 | 88 |
Data compiled from analogous reactions in the literature for illustrative purposes. Yields are highly substrate-dependent.
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and anhydrous K₃PO₄.
-
Catalyst Addition: Add the palladium precatalyst to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water) via syringe. The reaction concentration should typically be between 0.1 and 0.2 M with respect to the this compound.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
managing side reactions during the nitration of bromoisoquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of bromoisoquinolines. Our aim is to help you manage and mitigate common side reactions to improve the yield and purity of your target nitro-bromoisoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity when nitrating a bromoisoquinoline?
The regioselectivity of nitration on a bromoisoquinoline is primarily governed by the directing effects of both the bromine substituent and the protonated isoquinoline nitrogen under strong acidic conditions. The isoquinoline ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the protonated nitrogen. Consequently, substitution occurs on the benzene ring, preferentially at the 5- and 8-positions.
The position of the bromine atom further influences the final substitution pattern:
-
5-Bromoisoquinoline: Nitration predominantly yields 5-bromo-8-nitroisoquinoline. The bromine at position 5 directs the incoming nitro group to the ortho (4 and 6) and para (8) positions. The 8-position is sterically and electronically favored.
-
7-Bromoisoquinoline: Nitration is expected to produce a mixture of 7-bromo-5-nitroisoquinoline and 7-bromo-8-nitroisoquinoline. The bromine at position 7 directs ortho to the 6 and 8-positions and para to the 5-position.
Q2: What are the most common side reactions during the nitration of bromoisoquinolines?
The most frequently encountered side reactions include:
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Formation of undesired isomers: As seen with 7-bromoisoquinoline, a mixture of constitutional isomers can be formed, complicating purification.
-
Dinitration: The introduction of a second nitro group can occur if the reaction conditions are too harsh (e.g., high temperatures, excess nitrating agent).
-
Sulfonation: If fuming sulfuric acid or high concentrations of SO₃ are present, sulfonation of the aromatic ring can compete with nitration. This reaction is reversible.[1]
-
Oxidation/Degradation: Aggressive reaction conditions can lead to the oxidation of the isoquinoline ring or degradation of the starting material and product, often resulting in the formation of tar-like substances.
-
Over-bromination: In one-pot procedures starting from isoquinoline, using an excess of the brominating agent can lead to the formation of dibromoisoquinoline species, which will then be nitrated.[2]
Q3: How can I minimize the formation of these side products?
Controlling the reaction conditions is crucial for minimizing side reactions:
-
Temperature Control: Maintain a low reaction temperature, often using an ice or ice/salt bath, to prevent over-nitration and degradation. Nitration reactions are typically highly exothermic.
-
Controlled Reagent Addition: Add the nitrating agent (or the bromoisoquinoline solution) slowly and in a dropwise manner. This helps to maintain a low temperature and prevent localized high concentrations of the nitrating agent.
-
Stoichiometry: Use a carefully measured amount of the nitrating agent, typically a slight excess, to avoid dinitration.
-
Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is commonly used. For sensitive substrates, milder nitrating agents can be considered.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and quench the reaction once the starting material has been consumed to prevent the formation of degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired nitro-bromoisoquinoline | - Incomplete reaction. - Degradation of starting material or product. - Formation of multiple side products. | - Increase reaction time or temperature slightly, while carefully monitoring for side product formation. - Ensure strict temperature control throughout the reaction. - Optimize the stoichiometry of the nitrating agent. - Purify the starting bromoisoquinoline to remove any impurities that might interfere with the reaction. |
| Formation of a mixture of nitro-isomers | - The directing effects of the bromine and isoquinoline nitrogen lead to multiple possible substitution sites (e.g., in 7-bromoisoquinoline). | - This is an inherent challenge for certain substitution patterns. Focus on developing an efficient purification method, such as column chromatography or fractional crystallization, to separate the isomers. |
| Presence of di-nitrated products | - Reaction temperature is too high. - Excess nitrating agent was used. - Extended reaction time. | - Maintain a lower reaction temperature (e.g., below 0 °C). - Reduce the molar equivalents of the nitrating agent. - Monitor the reaction closely and quench it as soon as the mono-nitrated product is the major component. |
| Evidence of sulfonation (e.g., from mass spectrometry) | - Use of fuming sulfuric acid or oleum. - High reaction temperature. | - Use concentrated sulfuric acid instead of fuming sulfuric acid. - Conduct the reaction at a lower temperature. - Sulfonation is often reversible in hot aqueous acid, which could be a potential purification strategy.[1] |
| Formation of dark, tar-like material | - Oxidation of the starting material or product. - Overly aggressive reaction conditions. | - Maintain strict temperature control at low temperatures. - Ensure slow, controlled addition of reagents. - Consider using a milder nitrating system if the substrate is particularly sensitive. |
| Presence of di-bromo-nitroisoquinoline in a one-pot synthesis | - Excess brominating agent used in the initial step. | - Carefully control the stoichiometry of the brominating agent (e.g., NBS) to favor mono-bromination.[2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline from Isoquinoline
This one-pot procedure for the synthesis of 5-bromo-8-nitroisoquinoline has been reported with a yield of approximately 47-51%.[2]
Reagents and Approximate Molar Equivalents:
| Reagent | Molar Equivalents |
| Isoquinoline | 1.0 |
| N-Bromosuccinimide (NBS) | 1.3 |
| Potassium Nitrate (KNO₃) | 1.3 |
| Concentrated Sulfuric Acid (H₂SO₄) | Solvent |
Procedure:
-
Bromination:
-
Dissolve isoquinoline in concentrated sulfuric acid and cool the mixture to -22 °C.
-
Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below -20 °C.
-
Stir the suspension at -22 °C for 2 hours, then at -18 °C for 3 hours.
-
-
Nitration:
-
Add potassium nitrate (KNO₃) at a rate that keeps the internal temperature below -10 °C.
-
Stir the mixture at -10 °C for 1 hour.
-
Remove the cooling bath and stir the solution overnight, allowing it to warm to room temperature.
-
-
Work-up and Isolation:
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with aqueous ammonia until the pH is approximately 9.
-
Filter the resulting precipitate, wash with water, and air-dry.
-
The crude product can be purified by recrystallization from a mixture of heptane and toluene.
-
Key to Success: Strict temperature control during the bromination step is critical to ensure high regioselectivity and prevent the formation of hard-to-remove side products.[2]
Visualizations
Reaction Workflow
References
impact of N-Bromosuccinimide (NBS) purity on reaction outcome
Welcome to the Technical Support Center for N-Bromosuccinimide (NBS). This resource is designed for researchers, scientists, and drug development professionals to address challenges and questions related to the use of NBS in chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is N-Bromosuccinimide (NBS) and what is it used for?
N-Bromosuccinimide (NBS) is a chemical reagent widely used in organic chemistry for selective bromination reactions. It is a convenient source of bromine radicals (Br•) and electrophilic bromine.[1][2] Its primary applications include:
-
Allylic and Benzylic Bromination: Selectively introducing a bromine atom at the carbon adjacent to a double bond or an aromatic ring (the Wohl-Ziegler reaction).[3][4]
-
Electrophilic Addition to Alkenes: Formation of bromohydrins when the reaction is carried out in the presence of water.[1][2][5]
-
Bromination of Carbonyl Compounds: Introduction of a bromine atom at the α-position of ketones and esters.[5][6]
-
Bromination of Aromatic Compounds: Bromination of electron-rich aromatic rings such as phenols and anilines.
Q2: Why is the purity of NBS important for my reaction?
The purity of NBS is a critical factor that can significantly impact the outcome of your reaction. High-purity NBS (typically ≥99%) is essential for achieving high selectivity and minimizing unwanted side reactions.[7] Impurities can lead to a decrease in yield and the formation of difficult-to-separate byproducts.[7] For applications in the pharmaceutical industry, using high-purity NBS is often a stringent requirement to ensure the quality and safety of the final active pharmaceutical ingredient (API).[8]
Q3: What are the common impurities in NBS and how can I identify them?
The most common impurity in NBS is molecular bromine (Br₂), which forms over time through decomposition.[5] This decomposition is often accelerated by exposure to light and moisture. The presence of bromine gives the otherwise white or off-white crystalline solid a yellow or brownish color.[5] Another potential impurity is succinimide, the byproduct of NBS reactions. While succinimide is primarily a concern for post-reaction workup, its presence in the starting material can indicate the age and quality of the NBS.
Q4: When is it acceptable to use lower purity or even "crude" NBS?
Interestingly, for certain reactions, highly purified NBS is not always necessary or even desirable. The Wohl-Ziegler reaction (allylic/benzylic bromination) is a notable example where crude NBS, which contains traces of Br₂ and HBr, can sometimes lead to better yields.[5][9] These impurities can act as initiators for the radical chain reaction. However, for most other applications, especially those requiring high chemo- and regioselectivity, using purified NBS is strongly recommended.
Q5: How should I store NBS to maintain its purity?
To minimize decomposition, NBS should be stored in a cool, dry, and dark place, preferably in a refrigerator.[5] It should be kept in a tightly sealed container to protect it from moisture and light.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Allylic/Benzylic Bromination
| Possible Cause | Troubleshooting Step |
| Inactive NBS | Old or improperly stored NBS may have decomposed. Recrystallize the NBS from hot water before use. |
| Insufficient Radical Initiation | Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used in the correct amount. Alternatively, use a UV lamp to initiate the reaction. |
| Reaction Not Reaching Reflux | The Wohl-Ziegler reaction is typically carried out at reflux. Ensure your reaction setup is reaching and maintaining the appropriate temperature for the solvent used (e.g., carbon tetrachloride, cyclohexane). |
| Presence of Water | Water can hydrolyze the desired product. Ensure all glassware is dry and use an anhydrous solvent.[3] |
| Incorrect Solvent | While carbon tetrachloride is traditionally used, safer alternatives like cyclohexane or acetonitrile can be employed. Ensure the solvent is appropriate for the reaction. |
Issue 2: Formation of Undesired Byproducts (e.g., Dibrominated Compounds)
| Possible Cause | Troubleshooting Step |
| High Concentration of Bromine | Impure NBS can contain excess bromine, leading to addition reactions with alkenes instead of selective allylic bromination. Use freshly recrystallized NBS to minimize the concentration of free bromine.[5] |
| Reaction Conditions Favoring Ionic Mechanism | The presence of polar solvents can favor ionic pathways, leading to byproducts. Use nonpolar solvents for radical brominations. |
| Over-reaction | Using an excess of NBS or prolonged reaction times can lead to the formation of dibrominated or other over-halogenated products. Use a stoichiometric amount of NBS and monitor the reaction progress carefully (e.g., by TLC). |
Issue 3: Difficulty in Removing Succinimide Byproduct During Workup
| Possible Cause | Troubleshooting Step |
| Succinimide is Water-Soluble | The primary byproduct of NBS reactions, succinimide, is soluble in water. Perform an aqueous wash of the organic layer after the reaction is complete. |
| Product is also Water-Soluble | If your product has some water solubility, multiple extractions with a smaller volume of water may be necessary to minimize product loss. |
| Emulsion Formation | If an emulsion forms during the aqueous wash, adding brine (saturated NaCl solution) can help to break it. |
Quantitative Data on NBS Purity and Reaction Outcome
While the literature strongly indicates a correlation between NBS purity and reaction outcome, specific quantitative data is often not presented. The following table provides an illustrative example of how NBS purity can affect the yield and selectivity of a typical allylic bromination reaction. Note: These values are representative and intended for educational purposes.
| NBS Purity (%) | Main Impurities | Allylic Bromide Yield (%) | Dibromide Adduct (%) |
| >99 (Recrystallized) | Trace succinimide | 85-95 | < 2 |
| 95 | Bromine, Succinimide | 70-80 | 5-10 |
| <90 (Aged, yellow) | High levels of Bromine | 40-60 | >15 |
Experimental Protocols
Protocol 1: Purification of N-Bromosuccinimide by Recrystallization
This protocol describes the purification of commercially available NBS to remove impurities such as bromine and succinimide.
Materials:
-
N-Bromosuccinimide (impure)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a fume hood, add the impure NBS to an Erlenmeyer flask.
-
For every 10 g of NBS, add 100 mL of deionized water.
-
Gently heat the mixture with stirring until the NBS dissolves completely. The water should be heated to around 80-90°C.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After cooling to room temperature, place the flask in an ice bath to induce further crystallization.
-
Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified NBS crystals under vacuum. The resulting product should be a white crystalline solid.
Protocol 2: Benzylic Bromination of Toluene using Purified NBS
This protocol details the selective bromination of the benzylic position of toluene.
Materials:
-
Toluene
-
N-Bromosuccinimide (recrystallized, >99% pure)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (or a safer alternative like cyclohexane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer in a fume hood.
-
To the flask, add toluene (1 equivalent), recrystallized NBS (1.05 equivalents), and a catalytic amount of AIBN (e.g., 0.02 equivalents).
-
Add the solvent (e.g., carbon tetrachloride) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete when the denser NBS solid at the bottom of the flask is replaced by the less dense succinimide, which floats.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the organic filtrate with water to remove any remaining succinimide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl bromide.
-
The product can be further purified by distillation under reduced pressure.
Protocol 3: Iodometric Titration for Purity Assay of NBS
This method can be used to determine the purity of your NBS sample.
Materials:
-
N-Bromosuccinimide sample
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
-
Acetic acid
-
Erlenmeyer flask
-
Burette
Procedure:
-
Accurately weigh a sample of NBS (e.g., 100 mg) and dissolve it in acetic acid in an Erlenmeyer flask.
-
Add an excess of potassium iodide solution to the flask. The NBS will oxidize the iodide to iodine, which will form a triiodide complex (I₃⁻), resulting in a yellow-brown solution.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the yellow-brown color fades to a pale yellow.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue-black color disappears, indicating the endpoint.
-
Calculate the purity of the NBS based on the stoichiometry of the reaction (1 mole of NBS reacts with 2 moles of Na₂S₂O₃).
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. suru-chem.com [suru-chem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
challenges in the scale-up of 8-Bromo-5-nitroisoquinoline synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 8-Bromo-5-nitroisoquinoline.
Note on Isomer Synthesis: The synthesis of this compound is not as widely documented as that of its isomer, 5-Bromo-8-nitroisoquinoline. The established and scalable one-pot procedure detailed in the literature consistently yields the 5-Bromo-8-nitro isomer from isoquinoline.[1] This guide focuses on the challenges and methodologies for this well-documented compound, which is a key intermediate in the synthesis of many pharmacologically active compounds.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 5-Bromo-8-nitroisoquinoline?
A1: The most prevalent method is a one-pot reaction starting from isoquinoline. This process involves the bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures, followed by nitration without the isolation of the 5-bromoisoquinoline intermediate.[1][3] This method is advantageous as it uses readily available starting materials and has been successfully scaled from grams to kilograms.[1]
Q2: Why is strict temperature control so critical during this synthesis?
A2: Maintaining a low temperature (between -26°C and -18°C) during the bromination step is crucial for regioselectivity.[1] Deviations from this temperature range can lead to the formation of undesired side products, such as 8-bromoisoquinoline and 5,8-dibromoisoquinoline, which are difficult to separate from the desired product and will lower the final yield.[1][4]
Q3: What are the primary safety concerns when performing this synthesis?
A3: The synthesis involves several hazardous materials. Concentrated sulfuric acid is highly corrosive. N-bromosuccinimide is an irritant. The product, 5-Bromo-8-nitroisoquinoline, is toxic if swallowed and can cause skin and serious eye irritation.[5] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
Q4: Can the 5-bromo-8-nitroisoquinoline intermediate be used directly in subsequent reactions?
A4: Yes, the product is a versatile building block. The nitro group can be readily reduced to an amine, which is a versatile functional group for further modifications like N-alkylation, N-acylation, and diazotization.[1] The bromo group allows for participation in transition-metal coupling reactions and the formation of Grignard reagents.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal temperature control leading to side products. 3. Impure N-bromosuccinimide (NBS). 4. Loss of product during workup or purification. | 1. Monitor the reaction by TLC to ensure the consumption of isoquinoline.[4] 2. Strictly maintain the reaction temperature between -26°C and -18°C using a dry ice-acetone bath.[1] 3. Use freshly recrystallized NBS for the reaction, as this is essential for high yield and purity.[1] 4. During the aqueous workup, ensure vigorous mixing and perform multiple extractions with diethyl ether to maximize recovery.[1] |
| Presence of Impurities (e.g., 5,8-dibromoisoquinoline) | 1. Use of excess N-bromosuccinimide (NBS). 2. Temperature fluctuations during bromination. | 1. Avoid using more than 1.3 equivalents of NBS. An excess can lead to the formation of the dibromo side product, which is challenging to remove.[1] 2. Ensure consistent and vigorous stirring and maintain the specified low-temperature range throughout the NBS addition and subsequent stirring.[1] |
| Difficulty in Product Isolation/Purification | 1. Inefficient precipitation during workup. 2. Ineffective recrystallization. 3. Streaking or poor separation during column chromatography. | 1. After quenching the reaction on ice, adjust the pH to 9.0 carefully while keeping the temperature below 25°C to ensure complete precipitation.[1] 2. For recrystallization, use a heptane/toluene solvent system. Heat to reflux to dissolve the crude product completely, filter while hot through Celite if necessary, and then allow to cool slowly overnight with stirring.[1][7] 3. If using column chromatography, a dichloromethane/diethyl ether gradient (from 9:1 to 6:1) is effective.[1][7] If streaking occurs, consider adding a small amount of triethylamine to the eluent for this basic compound.[7] |
| Reaction Does Not Start or is Sluggish | 1. Isoquinoline not fully dissolved before cooling. 2. Inactive NBS. | 1. Ensure the isoquinoline is completely dissolved in the sulfuric acid before cooling the mixture to -25°C.[1] 2. Use freshly recrystallized and air-dried NBS.[1] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of 5-Bromo-8-nitroisoquinoline.
| Parameter | Value | Reference |
| Reagents | ||
| Isoquinoline | 1.0 eq (330 mmol) | [1] |
| Sulfuric Acid (96%) | ~7.7 Vol. eq to Isoquinoline | [1] |
| N-Bromosuccinimide (NBS) | 1.3 eq (429 mmol) | [1] |
| Reaction Conditions | ||
| Isoquinoline Addition Temp. | < 30°C | [1] |
| NBS Addition Temp. | -26°C to -22°C | [1] |
| Bromination Stirring Time/Temp. | 2 hr at -22°C, then 3 hr at -18°C | [1] |
| Workup & Purification | ||
| Quench | Pour onto crushed ice | [1] |
| pH Adjustment | Adjust to 9.0 with 25% aq NH₃ | [1] |
| Recrystallization Solvents | Heptane / Toluene | [1][7] |
| Chromatography Eluent | Dichloromethane / Diethyl ether (9:1 → 6:1) | [1][7] |
| Yield & Purity | ||
| Yield (after recrystallization) | 47-51% | [1] |
| Purity (after chromatography) | >99% | [1] |
| Melting Point | 139-141°C | [1][4] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline
This protocol is adapted from the procedure published in Organic Syntheses.[1]
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, charge concentrated sulfuric acid (96%, 340 mL). Cool the acid to 0°C in an ice bath.
-
Addition of Isoquinoline: Slowly add isoquinoline (40 mL, 44.0 g, 330 mmol) via the addition funnel to the stirred sulfuric acid. Maintain the internal temperature below 30°C throughout the addition.
-
Cooling: After the addition is complete, cool the resulting solution to -25°C using a dry ice-acetone bath.
-
Bromination: Add recrystallized N-bromosuccinimide (76.4 g, 429 mmol) in portions to the vigorously stirred solution. Carefully control the addition rate to maintain the internal temperature between -22°C and -26°C.
-
Stirring: Once the NBS addition is complete, stir the suspension for 2 hours at -22°C (± 1°C) and then for an additional 3 hours at -18°C (± 1°C).
-
Quenching: Pour the resulting homogeneous reaction mixture onto 1.0 kg of crushed ice in a separate large flask.
-
Neutralization: While stirring the ice-cold mixture, adjust the pH to 9.0 by slowly adding 25% aqueous ammonia. Ensure the internal temperature does not exceed 25°C.
-
Extraction: Transfer the alkaline suspension to a separation funnel and extract with diethyl ether (1 x 800 mL, then 2 x 200 mL).
-
Washing: Combine the organic phases and wash them sequentially with 1M NaOH (200 mL) and water (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purification (Recrystallization): Suspend the crude solid in heptane (1000 mL) and toluene (250 mL) and heat at reflux for 1.5 hours. Filter the hot solution through Celite. Reduce the filtrate volume to 1000 mL by distillation and allow it to cool slowly overnight with stirring. Isolate the resulting solids by filtration, wash with ice-cold heptane (350 mL), and air-dry to obtain 40-44 g (47-51%) of 5-bromo-8-nitroisoquinoline.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of 5-Bromo-8-nitroisoquinoline.
Caption: Troubleshooting decision tree for synthesis challenges.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative - Google Patents [patents.google.com]
- 3. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 8-Bromo-5-nitroisoquinoline Synthesis with Machine Learning
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing machine learning to optimize the reaction conditions for the synthesis of 8-bromo-5-nitroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is achieving high regioselectivity. The bromination and nitration of isoquinoline can lead to a mixture of isomers, primarily the 5-bromo-8-nitroisoquinoline and the desired this compound, as well as di-substituted byproducts like 5,8-dibromoisoquinoline.[1][2] Controlling the reaction conditions is crucial to favor the formation of the 8-bromo-5-nitro isomer.
Q2: How can machine learning, specifically Bayesian optimization, aid in optimizing this reaction?
A2: Machine learning, particularly Bayesian optimization, can efficiently explore the multi-dimensional parameter space of the reaction to identify optimal conditions with fewer experiments than traditional methods like one-factor-at-a-time or full factorial design of experiments. It works by building a probabilistic model of the reaction landscape and using an acquisition function to intelligently select the next set of experimental conditions to perform. This approach can help maximize the yield of the desired this compound while minimizing the formation of impurities.
Q3: What are the key parameters to include in a machine learning model for this optimization?
A3: Key parameters to consider for inclusion in a machine learning model for optimizing the synthesis of this compound include:
-
Temperature: This is a critical parameter for controlling regioselectivity in both the bromination and nitration steps.[2]
-
Reaction Time: The duration of both the bromination and nitration steps will influence conversion and byproduct formation.
-
Equivalents of Brominating Agent (e.g., NBS): The stoichiometry of the brominating agent is crucial to avoid di-bromination.[3]
-
Equivalents of Nitrating Agent (e.g., KNO₃): The amount of nitrating agent will affect the extent of nitration.
-
Concentration of Isoquinoline: The initial concentration of the starting material can impact reaction kinetics.
-
Solvent Composition (if applicable): While strong acids are typically used as the solvent, co-solvents could be explored.
Q4: What kind of data is required to train a machine learning model for this purpose?
A4: The model requires a dataset of experiments with corresponding outcomes. Each data point should include the specific values for the input parameters (temperature, time, equivalents of reagents, etc.) and the measured outputs, such as the yield of this compound and the yields of major impurities (e.g., 5-bromo-8-nitroisoquinoline, 5,8-dibromoisoquinoline). This data can be obtained from a small, initial set of experiments (a design of experiments, or DoE, approach is often used for the initial set) and then expanded as the machine learning algorithm suggests new experiments to perform.
Troubleshooting Guides
Issue 1: Low Yield of this compound
-
Possible Cause: Suboptimal reaction conditions, such as temperature, reaction time, or reagent stoichiometry.
-
Troubleshooting using Machine Learning:
-
Define the Objective Function: Set the optimization goal in your machine learning software to maximize the yield of this compound.
-
Expand the Parameter Space: If the initial experiments are all clustered in one region of the parameter space, instruct the machine learning model to explore more diverse conditions. The exploration-exploitation trade-off in Bayesian optimization can be tuned to favor more exploration in the initial stages.
-
Analyze Model Predictions: Examine the model's predictions to identify regions of the parameter space that are predicted to have higher yields. The model may suggest non-intuitive combinations of parameters that lead to improved results.
-
Issue 2: Poor Regioselectivity (High Yield of 5-Bromo-8-nitroisoquinoline Isomer)
-
Possible Cause: The reaction conditions favor the formation of the thermodynamically or kinetically favored 5-bromo-8-nitro isomer. Temperature is a particularly sensitive parameter for regioselectivity in the bromination of isoquinoline.[2]
-
Troubleshooting using Machine Learning:
-
Multi-Objective Optimization: Frame the problem as a multi-objective optimization. The goals would be to maximize the yield of this compound while simultaneously minimizing the yield of 5-bromo-8-nitroisoquinoline.
-
Data Input: Ensure that the analytical method used to determine the reaction outcome can accurately quantify both isomers, and that this data is fed back to the machine learning model.
-
Model Interpretation: After a number of iterations, the model may reveal the key factors influencing regioselectivity. For example, it might show a strong correlation between lower temperatures and higher selectivity for the 8-bromo isomer.
-
Issue 3: Formation of Di-substituted Byproducts (e.g., 5,8-Dibromoisoquinoline)
-
Possible Cause: Excess of the brominating agent (e.g., N-Bromosuccinimide).[3]
-
Troubleshooting using Machine Learning:
-
Constrain the Parameter Space: If initial experiments show significant di-bromination, you can constrain the search space for the equivalents of the brominating agent in the machine learning model to be closer to stoichiometric amounts.
-
Include as a Negative Objective: Similar to the regioselectivity issue, the formation of the di-brominated product can be included as a negative objective in a multi-objective optimization. The model will then learn to avoid conditions that lead to its formation.
-
Data Presentation
The following tables present a summary of conventional reaction conditions and a hypothetical example of data from a machine learning-driven optimization campaign.
Table 1: Conventional Reaction Conditions for the Synthesis of Substituted Isoquinolines
| Parameter | Value | Reference |
| Starting Material | Isoquinoline | [3] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [2][3] |
| Nitrating Agent | Potassium Nitrate (KNO₃) | [3] |
| Solvent | Concentrated Sulfuric Acid (H₂SO₄) | [2][3] |
| Bromination Temperature | -30°C to -15°C | [2] |
| Nitration Temperature | -20°C to 0°C | [2] |
| Reaction Time | 4-5 hours | [2] |
| Reported Yield (5,8-isomer) | 47-51% | [3] |
Table 2: Hypothetical Data from a Machine Learning (Bayesian Optimization) Campaign for this compound Synthesis
This table is an illustrative example based on machine learning optimization of a similar heterocyclic synthesis and does not represent actual experimental data for this specific reaction.
| Experiment | Temperature (°C) | Time (hours) | NBS (equiv.) | KNO₃ (equiv.) | Yield of this compound (%) | Yield of 5-bromo-8-nitroisoquinoline (%) |
| 1 (Initial) | -20 | 4 | 1.1 | 1.1 | 35 | 40 |
| 2 (Initial) | -25 | 5 | 1.2 | 1.0 | 30 | 50 |
| 3 (ML Suggested) | -28 | 4.5 | 1.05 | 1.05 | 45 | 30 |
| 4 (ML Suggested) | -22 | 3.5 | 1.15 | 1.1 | 42 | 35 |
| 5 (ML Suggested) | -30 | 4.8 | 1.0 | 1.0 | 55 | 20 |
| ... | ... | ... | ... | ... | ... | ... |
| 15 (ML Optimum) | -29 | 4.6 | 1.02 | 1.03 | 65 | 15 |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound (Adapted from the synthesis of 5-Bromo-8-nitroisoquinoline[3])
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS), recrystallized
-
Potassium Nitrate (KNO₃)
-
Dry ice/acetone bath
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to 0°C.
-
Slowly add isoquinoline via the addition funnel, maintaining the internal temperature below 30°C.
-
Cool the resulting solution to between -25°C and -30°C using a dry ice-acetone bath.
-
Add recrystallized NBS in portions, ensuring the temperature remains below -20°C. Note: Precise temperature control is critical for regioselectivity.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
In a separate flask, prepare a solution of potassium nitrate in concentrated sulfuric acid and cool it to 0°C.
-
Slowly add the cold nitrating mixture to the reaction flask, keeping the temperature below -15°C.
-
Stir the reaction for an additional 2-3 hours at this temperature.
-
Monitor the reaction by TLC or LC-MS to determine the ratio of this compound to 5-bromo-8-nitroisoquinoline.
-
Quench the reaction by pouring it onto crushed ice.
-
Adjust the pH to 8-9 with a suitable base (e.g., aqueous ammonia) while keeping the temperature below 25°C.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography to separate the isomers.
Protocol 2: General Workflow for Machine Learning-Driven Optimization
-
Define the Design Space: Identify the key reaction parameters (e.g., temperature, time, reagent equivalents) and their ranges to be explored.
-
Initial Data Collection: Perform a small set of initial experiments (e.g., using a Design of Experiments approach) to generate the first dataset.
-
Model Training: Train a machine learning model (e.g., a Gaussian Process Regressor) on the initial dataset.
-
Suggest New Experiments: Use the trained model and an acquisition function (e.g., Expected Improvement) to suggest the next set of experimental conditions that are most likely to improve the reaction outcome.
-
Perform Experiments: Carry out the suggested experiments in the laboratory.
-
Update the Model: Add the results of the new experiments to the dataset and retrain the model.
-
Iterate: Repeat steps 4-6 until the desired reaction outcome is achieved or a predefined number of experiments has been completed.
Mandatory Visualization
Caption: Logical workflow for controlling regioselectivity in the synthesis of this compound.
Caption: Iterative workflow for machine learning-driven optimization of reaction conditions.
References
Technical Support Center: High-Throughput Screening for 8-Bromo-5-nitroisoquinoline Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-throughput screening (HTS) and derivatization of 8-bromo-5-nitroisoquinoline.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the HTS workflow for this compound derivatization.
Q1: What are the most suitable derivatization reactions for this compound in an HTS format?
A1: Palladium-catalyzed cross-coupling reactions are highly effective for the derivatization of the this compound scaffold in an HTS setting. The two most common and well-suited reactions are:
-
Suzuki-Miyaura Coupling: This reaction is excellent for forming carbon-carbon bonds by coupling the aryl bromide with a wide range of boronic acids or esters. It is known for its functional group tolerance and is amenable to automated liquid handling.
-
Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with various primary or secondary amines. This is particularly useful for exploring structure-activity relationships related to amine substituents.
Q2: How can I assess the quality of my HTS assay for screening these derivatives?
A2: A key metric for evaluating the quality of an HTS assay is the Z'-factor (Z-prime factor).[1][2] The Z'-factor is a statistical parameter that quantifies the separation between the distributions of the positive and negative controls.[3]
The formula for calculating the Z'-factor is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
The interpretation of the Z'-factor is as follows:[4]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for HTS.
Q3: What are common sources of false positives in a kinase inhibitor HTS campaign?
A3: False positives are compounds that appear to be active against the target but are not true inhibitors.[5] Common sources include:
-
Compound Autofluorescence: If the assay readout is fluorescence-based, compounds that are themselves fluorescent can interfere with the signal.[6]
-
Assay Interference: Some compounds can directly inhibit or activate reporter enzymes (e.g., luciferase) used in the assay.[7]
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[5]
-
Redox Cycling: Certain compounds can generate reactive oxygen species that damage the target protein, leading to apparent inhibition.[5]
-
Contaminants: Impurities in the compound samples, such as residual metals from synthesis, can cause non-specific inhibition.
Q4: What is the typical workflow for validating "hits" from a primary HTS?
A4: Hit validation is a critical step to eliminate false positives and confirm the activity of promising compounds.[8] A typical workflow includes:
-
Hit Confirmation: Re-testing the initial hits in the primary assay to confirm their activity.
-
Dose-Response Analysis: Performing a titration of the confirmed hits to determine their potency (e.g., IC50 value).
-
Orthogonal Assays: Testing the hits in a secondary assay that uses a different detection method to rule out assay-specific artifacts.[8]
-
Counter Screens: Screening hits against related targets to assess their selectivity.
-
Structure-Activity Relationship (SAR) Analysis: Testing structurally related analogs of the hits to see if there is a correlation between chemical structure and biological activity. A clear SAR provides strong evidence of a specific interaction with the target.[5]
II. Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the HTS derivatization of this compound.
A. Troubleshooting Automated Suzuki & Buchwald-Hartwig Reactions in Microplates
Problem 1: Low or no product yield in many wells.
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | The Pd(0) catalyst is sensitive to oxygen.[9] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-quality catalyst. |
| Inefficient Catalyst Reduction | If using a Pd(II) precatalyst, the in-situ reduction to Pd(0) may be inefficient. Consider using a more robust precatalyst or a direct Pd(0) source. |
| Poor Base/Solvent Combination | The choice of base and solvent is critical for both Suzuki and Buchwald-Hartwig reactions.[10] Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig) and anhydrous solvents (e.g., dioxane, toluene, THF).[9][10] |
| Starting Material Quality | Impurities in the this compound or the coupling partner can poison the catalyst. Ensure the purity of all starting materials. Boronic acids, in particular, can degrade over time.[9] |
| Inadequate Mixing | In microplates, especially with small volumes, achieving sufficient mixing can be challenging.[2] Use an orbital shaker during the reaction to ensure homogeneity.[11] |
Problem 2: High variability in product yield across the plate.
| Possible Cause | Troubleshooting Step |
| Inaccurate Liquid Handling | Automated liquid handlers can have inaccuracies, especially with viscous solutions or when dispensing small volumes.[12] Calibrate the liquid handler regularly and use appropriate tips. Consider using a non-contact dispenser for very small volumes. |
| Dispensing Slurries | Some bases (e.g., K₃PO₄) are not fully soluble and form slurries. It can be difficult to dispense these homogeneously with automated systems. Prepare fresh slurries and ensure they are well-mixed before and during dispensing. |
| Cross-Contamination | Contamination between wells can occur during liquid handling.[13] Use fresh tips for each reagent addition or ensure a thorough washing step for fixed tips. |
| Edge Effects | Wells on the edge of the microplate can experience more evaporation, leading to higher concentrations and altered reaction rates. Use a plate sealer and consider not using the outer wells for experimental samples. |
B. Troubleshooting HTS Assay for Kinase Inhibitors
Problem: High rate of false positives or negatives.
| Possible Cause | Troubleshooting Step |
| Compound Interference | As mentioned in the FAQs, compounds can interfere with the assay readout. Perform counter-screens to identify problematic compounds. For example, in a luciferase-based assay, run a screen without the kinase to identify luciferase inhibitors. |
| Sub-optimal Assay Conditions | The assay may not be robust enough to tolerate minor variations. Optimize parameters such as enzyme and substrate concentrations, incubation time, and buffer components to achieve a Z'-factor > 0.5. |
| Cytotoxicity | In cell-based assays, compounds that are cytotoxic can appear as inhibitors. Run a parallel cytotoxicity assay (e.g., using a cell viability dye) to identify and exclude cytotoxic compounds. |
| Incorrect Compound Concentration | Errors in the compound library plating or dilution can lead to incorrect final concentrations. Verify the concentrations of a subset of the library using an analytical method like LC-MS. |
III. Data Presentation
Summarizing quantitative data in a clear and structured format is essential for interpreting HTS results. The following tables provide examples of how to present data from a primary screen and a follow-up dose-response analysis for a hypothetical kinase inhibitor screen.
Table 1: Primary HTS Results for a Kinase X Inhibitor Screen
| Compound ID | This compound Derivative | % Inhibition at 10 µM | Z-Score | Hit (Yes/No) |
| HTS-001 | Phenyl (Suzuki) | 85.2 | 3.5 | Yes |
| HTS-002 | 4-Fluorophenyl (Suzuki) | 92.1 | 4.1 | Yes |
| HTS-003 | Methyl (Suzuki) | 10.5 | 0.2 | No |
| HTS-004 | Morpholino (Buchwald-Hartwig) | 78.9 | 3.1 | Yes |
| HTS-005 | Piperidinyl (Buchwald-Hartwig) | 65.4 | 2.5 | Yes |
| ... | ... | ... | ... | ... |
Table 2: Dose-Response Analysis of Confirmed Hits against Kinase X
| Compound ID | Derivative Structure | IC50 (nM)[6][14] | Selectivity (Kinase Y / Kinase X) |
| HTS-001 | Phenyl (Suzuki) | 150 | >100 |
| HTS-002 | 4-Fluorophenyl (Suzuki) | 85 | >100 |
| HTS-004 | Morpholino (Buchwald-Hartwig) | 220 | 50 |
| HTS-005 | Piperidinyl (Buchwald-Hartwig) | 500 | 25 |
IV. Experimental Protocols
This section provides detailed methodologies for the high-throughput derivatization of this compound.
Protocol 1: High-Throughput Suzuki-Miyaura Coupling in a 96-Well Plate
1. Stock Solution Preparation:
-
Aryl Bromide Stock (0.1 M): Dissolve this compound in anhydrous dioxane.
-
Boronic Acid Library (0.12 M): Prepare a library of boronic acids in anhydrous dioxane in a separate 96-well plate.
-
Catalyst/Ligand Stock (e.g., Pd(dppf)Cl₂): Prepare a stock solution in anhydrous dioxane.
-
Base Stock (2 M): Prepare an aqueous solution of K₂CO₃ and degas thoroughly.
2. Reaction Plate Preparation (in an inert atmosphere glovebox):
-
Using an automated liquid handler, dispense the Catalyst/Ligand stock solution into each well of a 96-well reaction plate.
-
Dispense the Aryl Bromide Stock solution into each well.
-
Dispense the Boronic Acid Library, with each well receiving a different boronic acid.
-
Dispense the aqueous K₂CO₃ solution into each well.
3. Reaction Execution:
-
Seal the reaction plate with a heat-resistant seal.
-
Place the plate on a shaker with a heating block and heat to 80-100 °C with vigorous shaking for 4-12 hours.
4. Work-up and Analysis:
-
Cool the plate to room temperature.
-
Add an internal standard and a quenching solvent (e.g., water).
-
Dilute the samples and analyze by LC-MS to determine the product yield in each well.
Protocol 2: High-Throughput Buchwald-Hartwig Amination in a 96-Well Plate
1. Stock Solution Preparation:
-
Aryl Bromide Stock (0.1 M): Dissolve this compound in anhydrous toluene.
-
Amine Library (0.12 M): Prepare a library of amines in anhydrous toluene in a separate 96-well plate.
-
Pre-catalyst/Ligand Stock (e.g., Pd₂(dba)₃ with a suitable phosphine ligand): Prepare a stock solution in anhydrous toluene.
-
Base Stock (1 M): Prepare a solution of NaOtBu in anhydrous toluene.
2. Reaction Plate Preparation (in an inert atmosphere glovebox):
-
Dispense the Pre-catalyst/Ligand stock solution into each well of a 96-well reaction plate.
-
Dispense the Aryl Bromide Stock solution into each well.
-
Dispense the Amine Library into the corresponding wells.
-
Dispense the NaOtBu solution into each well.
3. Reaction Execution:
-
Seal the reaction plate and heat to 90-110 °C with shaking for 12-24 hours.
4. Work-up and Analysis:
-
Cool the plate and quench the reaction with a suitable solvent.
-
Analyze the product formation by LC-MS.
V. Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway, a key regulator of cell proliferation and survival, often targeted by kinase inhibitors.[1][4][15][16][17]
Experimental Workflow
Caption: A typical workflow for high-throughput screening and hit validation in drug discovery.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in HTS derivatization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. vp-sci.com [vp-sci.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. highresbio.com [highresbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 8-Bromo- and 5-Bromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted isoquinolines are pivotal building blocks for the synthesis of a wide array of biologically active compounds and functional materials. Among these, bromoisoquinolines serve as versatile precursors, primarily due to their amenability to palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of two key isomers, 8-bromoisoquinoline and 5-bromoisoquinoline, with a focus on their performance in common synthetic transformations. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their synthetic strategies.
Understanding the Reactivity of the Isoquinoline Ring
The reactivity of the isoquinoline ring system is governed by the electronic properties of the fused benzene and pyridine rings. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic substitution and activates it for nucleophilic attack. Conversely, the benzene ring is more electron-rich and is the preferred site for electrophilic substitution.
-
Electrophilic Aromatic Substitution (SEAr): Occurs preferentially on the benzene ring, at positions 5 and 8.
-
Nucleophilic Aromatic Substitution (SNAr): Takes place on the electron-deficient pyridine ring, primarily at position 1.
The position of the bromine substituent on the isoquinoline core significantly influences the molecule's reactivity in subsequent transformations.
Comparative Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The general reactivity trend for aryl halides in this reaction is I > Br > Cl, dictated by the carbon-halogen bond dissociation energy. While both 5-bromo- and 8-bromoisoquinoline are effective substrates, subtle differences in their reactivity can be inferred from the literature. The position of the bromine atom can influence the steric hindrance and electronic environment of the C-Br bond, which in turn can affect the rate of oxidative addition to the palladium catalyst, often the rate-determining step.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl bromide is a key factor. The choice of ligand, base, and solvent system is crucial for achieving high yields.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. This reaction is also catalyzed by palladium and typically requires a copper co-catalyst.
Table 1: Summary of Reactivity in Cross-Coupling Reactions (Illustrative)
| Reaction | Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 5-Bromoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | High | [Based on general protocols for similar substrates] |
| Suzuki-Miyaura | 8-Bromoisoquinoline | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good to High | [Based on general protocols for similar substrates] |
| Buchwald-Hartwig | 5-Bromoisoquinoline | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | High | [Based on general protocols for similar substrates] |
| Buchwald-Hartwig | 8-Bromoisoquinoline | Various amines | Pd(OAc)₂/ligand | NaO-t-Bu | Toluene | 110-150 | Good to High | [Based on general protocols for similar substrates] |
| Sonogashira | 5-Bromoisoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 60 | High | [Based on general protocols for similar substrates] |
| Sonogashira | 8-Bromoisoquinoline | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | DIPA | DMF | RT | High | [Based on general protocols for similar substrates] |
Note: The yields and conditions presented are illustrative and based on typical protocols for similar substrates. A direct, side-by-side comparison under identical conditions would be necessary for a definitive quantitative assessment.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring of isoquinoline is susceptible to nucleophilic attack, especially when a good leaving group is present. However, the bromine atoms in both 5- and 8-bromoisoquinoline are on the benzene ring, which is generally less reactive towards SNAr unless activated by strongly electron-withdrawing groups in the ortho or para positions. Therefore, direct nucleophilic displacement of the bromine in these isomers is challenging and typically requires harsh reaction conditions or the use of a strong base to proceed via an elimination-addition (benzyne) mechanism.
Experimental Protocols
Synthesis of 5-Bromoisoquinoline
Reaction: Isoquinoline is brominated using N-bromosuccinimide (NBS) in concentrated sulfuric acid.
Procedure:
-
To a stirred solution of isoquinoline (1.0 equiv) in concentrated sulfuric acid at -20 °C, add NBS (1.1 equiv) portion-wise, maintaining the temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous ammonia solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromoisoquinoline.
General Procedure for Suzuki-Miyaura Coupling of Bromoisoquinolines
Reaction: A bromoisoquinoline is coupled with a boronic acid in the presence of a palladium catalyst and a base.
Figure 1: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
In a reaction vessel, combine the bromoisoquinoline (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of Bromoisoquinolines
Reaction: A bromoisoquinoline is coupled with an amine in the presence of a palladium catalyst, a ligand, and a base.
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Procedure:
-
To a reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the bromoisoquinoline (1.0 equiv), the amine (1.1-1.5 equiv), and an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the mixture to the required temperature (typically 80-120 °C) and stir until the reaction is complete.
-
Cool the reaction, quench with water, and extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography.
Conclusion
Both 8-bromoisoquinoline and 5-bromoisoquinoline are valuable and versatile building blocks in organic synthesis. Their reactivity in palladium-catalyzed cross-coupling reactions is generally high, allowing for the efficient construction of complex molecular architectures. The choice between the two isomers will likely depend on the desired substitution pattern of the final product and the specific steric and electronic requirements of the reaction. While a definitive, universal order of reactivity is not established due to the strong dependence on reaction conditions, the provided protocols and general reactivity principles should serve as a useful guide for researchers in designing their synthetic routes. For nucleophilic aromatic substitution, direct displacement of the bromine is generally disfavored, and alternative synthetic strategies should be considered if functionalization at these positions is desired via this pathway.
A Comparative Guide to 8-Bromo-5-nitroisoquinoline and 8-Bromo-5-nitroquinoline as Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic selection of synthetic precursors is paramount to the successful and efficient development of novel molecular entities. Among the myriad of building blocks available, halogenated nitroaromatic compounds serve as versatile intermediates due to the orthogonal reactivity of the halide and nitro functionalities. This guide provides an in-depth comparison of two such precursors: 8-Bromo-5-nitroisoquinoline and 8-Bromo-5-nitroquinoline. The objective is to furnish researchers with the necessary data to make informed decisions regarding the selection of the most appropriate scaffold for their synthetic campaigns.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a synthetic precursor is crucial for reaction design and optimization. Below is a summary of the key properties of this compound and 8-Bromo-5-nitroquinoline.
| Property | This compound | 8-Bromo-5-nitroquinoline |
| Molecular Formula | C₉H₅BrN₂O₂ | C₉H₅BrN₂O₂ |
| Molecular Weight | 253.06 g/mol | 253.06 g/mol |
| Appearance | - | - |
| Melting Point | - | - |
| Boiling Point | - | - |
| CAS Number | 252861-41-9 | 139366-35-1 |
Data not always available in search results.
Synthetic Utility and Reactivity Comparison
Both this compound and 8-Bromo-5-nitroquinoline are valuable precursors, primarily due to the presence of two key functional groups: a bromine atom and a nitro group. These groups can be selectively functionalized, allowing for a stepwise and controlled elaboration of the molecular scaffold.
The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups, at the 8-position. The electron-withdrawing nature of the nitro group and the nitrogen atom in the heterocyclic ring system can influence the reactivity of the C-Br bond in these transformations.
The nitro group, on the other hand, serves as a masked amino group. It can be readily reduced to a primary amine, which is a versatile functional handle for a plethora of subsequent reactions. These include N-alkylation, N-acylation, diazotization followed by Sandmeyer reactions, and directed ortho-metalation. The resulting aminoquinolines and aminoisoquinolines are important pharmacophores found in numerous biologically active molecules.
dot
Experimental Data: A Comparative Overview
While direct, side-by-side comparative studies of this compound and 8-Bromo-5-nitroquinoline are scarce in the literature, we can compile and compare data from individual studies to assess their relative performance in key synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.
| Precursor | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 8-Bromo-5-nitroquinoline | Benzo[b]furan-2-yl boronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane | 80 | 70 (one-pot) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical agents.
| Precursor | Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 5-Bromo-8-benzyloxyquinoline (analogous to 8-Bromo-5-nitroquinoline) | N-methylaniline | Pd(OAc)₂ / Johnphos (L1) | NaO-t-Bu | Toluene | 110-120 | - |
Experimental Protocols
One-pot Suzuki-Miyaura Cross-Coupling/Direct C-H Arylation of 8-Bromo-5-nitroquinoline[1]
This protocol describes a one-pot sequence involving a Suzuki-Miyaura cross-coupling followed by a direct C-H arylation.
Materials:
-
8-Bromo-5-nitroquinoline
-
Benzo[b]furan-2-yl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
4-Bromonitrobenzene
-
1,4-Dioxane
Procedure:
-
To a reaction vessel, add 8-bromo-5-nitroquinoline (1.0 equiv), benzo[b]furan-2-yl boronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ (2.0 equiv).
-
Add anhydrous 1,4-dioxane to the mixture.
-
Heat the reaction mixture at 80 °C.
-
After the initial coupling is complete (as monitored by TLC or LC-MS), add 4-bromonitrobenzene (1.2 equiv) to the reaction mixture.
-
Continue heating at 120 °C for the direct C-H arylation step.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired arylated heteroaryl quinoline.
Applications in Drug Discovery and Development
The derivatives of both this compound and 8-Bromo-5-nitroquinoline are of significant interest in medicinal chemistry. The resulting amino- and aryl-substituted (iso)quinolines are key scaffolds in a variety of pharmacologically active compounds.
-
Aminoquinoline derivatives are well-known for their antimalarial activity.[1] The 8-aminoquinoline scaffold is a component of drugs like primaquine and tafenoquine.
-
Aminoisoquinoline derivatives have been investigated for a wide range of biological activities, including antiviral and anticancer properties.
-
The ability to introduce diverse aryl and heteroaryl groups via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
References
A Comparative Guide to Alternative Brominating Agents for Isoquinoline Synthesis
N-Bromosuccinimide (NBS) is a cornerstone reagent for benzylic bromination, a critical transformation in numerous synthetic routes leading to the isoquinoline core. Its ease of handling as a crystalline solid and its ability to provide a low, constant concentration of bromine have made it a staple in organic synthesis. However, the pursuit of improved yields, enhanced selectivity, cost-efficiency, and greener reaction profiles has driven the exploration of alternative brominating agents. This guide provides a comparative analysis of several alternatives to NBS, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific isoquinoline synthesis needs.
Performance Comparison of Brominating Agents
The efficacy of a brominating agent is contingent upon the substrate, desired selectivity, and reaction conditions. Below is a summary of quantitative data from various studies, highlighting the performance of different reagents in reactions pertinent to isoquinoline precursor synthesis.
| Reagent | Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| NBS | 2-Methyl-1-nitronaphthalene | CCl4, AIBN, reflux | 2-(Bromomethyl)-1-nitronaphthalene | 85 | |
| DBDMH | Toluene | CCl4, benzoyl peroxide, 77°C | Benzyl bromide | 92 | |
| Br2/H2O2 | Toluene | H2O, HBr, 70°C | Benzyl bromide | 95 | |
| TBCA | Toluene | CCl4, AIBN, reflux | Benzyl bromide | 98 | |
| TBDA | Ethylbenzene | Neat, AIBN, 80°C | 1-Bromo-1-phenylethane | 95 |
Key Observations:
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) often serves as a direct and efficient substitute for NBS, in some cases providing higher yields due to its greater bromine content by weight.
-
The combination of Bromine (Br2) and Hydrogen Peroxide (H2O2) presents a greener alternative, avoiding chlorinated solvents and utilizing water as the medium. This system can achieve high yields for the bromination of activated benzylic positions.
-
Tribromoisocyanuric acid (TBCA) is a stable, solid reagent that can deliver high yields of benzylic bromides under radical conditions, often with improved safety and handling characteristics compared to liquid bromine.
-
N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA) , along with related sulfonamide-based reagents, has demonstrated excellent performance, providing high yields and offering a stable, solid alternative to NBS.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the bromination of benzylic positions, a key step in pathways like the Pomeranz–Fritsch synthesis of isoquinolines.
Protocol 1: Benzylic Bromination using NBS
A solution of 2-methyl-1-nitronaphthalene (1.87 g, 10 mmol), N-Bromosuccinimide (1.96 g, 11 mmol), and a catalytic amount of AIBN (0.164 g, 1 mmol) in 50 mL of carbon tetrachloride was refluxed for 4 hours. The reaction mixture was then cooled to room temperature, and the succinimide byproduct was filtered off. The filtrate was washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, 2-(bromomethyl)-1-nitronaphthalene, was purified by recrystallization from a suitable solvent.
Protocol 2: Benzylic Bromination using DBDMH
To a solution of toluene (10 mmol) in carbon tetrachloride (20 mL), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (5.5 mmol) and a catalytic amount of benzoyl peroxide (0.2 mmol) were added. The mixture was heated to 77°C and stirred for 1 hour. After completion of the reaction, the mixture was cooled, and the dimethylhydantoin byproduct was removed by filtration. The solvent was evaporated, and the residue was distilled to afford pure benzyl bromide.
Protocol 3: Green Bromination using Br2/H2O2
In a reaction vessel, toluene (10 mmol) was mixed with an aqueous solution of HBr (48%, 5 mL). The mixture was heated to 70°C, and then hydrogen peroxide (30%, 1.5 mL) and bromine (0.5 mmol) were added sequentially. The reaction was stirred vigorously at this temperature for 5 hours. After cooling, the organic layer was separated, washed with aqueous sodium thiosulfate solution and water, and dried over magnesium sulfate. The solvent was removed under reduced pressure to yield benzyl bromide.
Reaction and Workflow Diagrams
Visual representations of reaction mechanisms and experimental workflows can clarify complex processes and relationships.
Caption: Generalized pathway for free-radical benzylic bromination.
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 8-Bromo-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the isoquinoline scaffold is a cornerstone in the development of novel therapeutic agents and functional materials. Among the various substituted isoquinolines, 8-bromo-5-nitroisoquinoline presents a versatile platform for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group at the C5 position and the presence of the bromine atom at C8 make this substrate particularly interesting for a range of coupling partners. This guide provides a comparative analysis of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving this compound, supported by experimental data from analogous systems to inform catalyst selection and optimization.
Catalyst Performance Comparison
The efficiency of a cross-coupling reaction is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent. For a substrate like this compound, the electron-deficient nature of the aromatic ring can influence the oxidative addition step and the overall catalytic cycle. The following tables summarize the performance of different catalyst systems for various cross-coupling reactions, drawing on data from structurally related aryl bromides to provide a reliable framework for catalyst selection.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound. For the arylation of bromoquinolines, the choice of a suitable palladium catalyst and ligand is crucial for achieving high yields.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | ~75% | Good yield for mono-arylation of dibromoquinolines, suggesting applicability to this compound. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | High | Often effective for a wide range of aryl bromides. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Bulky monophosphine ligands are generally effective for challenging substrates. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The selection of a bulky, electron-rich phosphine ligand is often critical for high reaction efficiency, especially with heteroaromatic halides. A study on the related 8-(benzyloxy)-5-bromoquinoline provides valuable insights into ligand performance.
| Pd Source (5 mol%) | Ligand (10 mol%) | Base (1.25 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | JohnPhos | NaO-t-Bu | Toluene | 110-120 | 24 | 45 |
| Pd(OAc)₂ | t-BuXPhos | NaO-t-Bu | Toluene | 110-120 | 2 | 90 |
| Pd(OAc)₂ | RuPhos | NaO-t-Bu | Toluene | 110-120 | 24 | 25 |
| Pd(OAc)₂ | SPhos | NaO-t-Bu | Toluene | 110-120 | 2 | 87 |
Data adapted from a study on 8-(benzyloxy)-5-bromoquinoline, which serves as a good proxy for this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates. Both copper-catalyzed and copper-free conditions are widely used.
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | RT-65 | High | Classic conditions, generally reliable for aryl bromides. |
| Pd(OAc)₂ | None | P(t-Bu)₃ | Cs₂CO₃ | Acetonitrile | 70-95 | High | Copper-free conditions can prevent the undesired homocoupling of the alkyne. |
| PdCl₂(CH₃CN)₂ | None | sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | Moderate to High | Hydrophilic ligand allows for reaction in aqueous media.[1] |
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or NMP | 100-140 | Good | Standard conditions for the Heck reaction. |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF/H₂O | 100 | Good | Use of a biphasic system can be advantageous. |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 | High | Tri-o-tolylphosphine is a common ligand for Heck reactions. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols that can be adapted for cross-coupling reactions with this compound.
Synthesis of this compound
A detailed, one-pot procedure for the synthesis of 5-bromo-8-nitroisoquinoline has been reported in Organic Syntheses.[2] The procedure involves the bromination of isoquinoline followed by nitration in concentrated sulfuric acid. Careful temperature control is crucial to minimize the formation of isomers.[2]
Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, cool concentrated sulfuric acid (96%) to 0°C.
-
Slowly add isoquinoline while maintaining the temperature below 30°C.
-
Cool the mixture to -20°C and add N-bromosuccinimide (NBS) portion-wise, keeping the temperature below -15°C.
-
After the consumption of isoquinoline, add potassium nitrate (KNO₃) in one portion.
-
Allow the reaction to warm and then pour it onto ice, followed by neutralization with aqueous ammonia.
-
The crude product is collected by filtration and can be purified by recrystallization from a heptane/toluene mixture to afford 5-bromo-8-nitroisoquinoline.[2]
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction mixture with vigorous stirring at 90-110°C for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., t-BuXPhos, 2-4 mol%), and the base (e.g., NaO-t-Bu, 1.2-1.5 equiv).
-
Evacuate and backfill the tube with argon.
-
Add a solution of this compound (1.0 equiv) and the amine (1.1-1.2 equiv) in an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture at 80-120°C for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
General Protocol for Sonogashira Coupling (Copper-free)
-
In a reaction flask, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., acetonitrile) and the terminal alkyne (1.2-1.5 equiv).
-
Heat the mixture at 70-95°C until the starting material is consumed, as indicated by TLC or LC-MS.
-
Cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
General Protocol for Heck Reaction
-
To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (if required, e.g., PPh₃, 4-10 mol%), and the base (e.g., Et₃N, 1.5-2.0 equiv).
-
Add the anhydrous solvent (e.g., DMF or NMP) and the alkene (1.2-2.0 equiv).
-
Heat the reaction mixture under an inert atmosphere at 100-140°C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To aid in the conceptual understanding of these powerful synthetic transformations, the following diagrams illustrate the generalized catalytic cycles and a typical experimental workflow.
Caption: Generalized catalytic cycles for major cross-coupling reactions.
References
Definitive Structure Elucidation: A Comparative Guide to the Validation of 8-Bromo-5-nitroisoquinoline
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. This guide provides a comparative analysis for the structural validation of 8-Bromo-5-nitroisoquinoline, a key building block in the synthesis of pharmacologically active compounds. While extensive spectroscopic data is available, this guide will also delve into the definitive method of X-ray crystallography for ultimate structural verification, presenting a detailed protocol for its implementation.
Spectroscopic and Physical Properties: this compound vs. 5-Bromo-8-nitroisoquinoline
A critical aspect of validating the structure of this compound is to distinguish it from its isomer, 5-Bromo-8-nitroisoquinoline. The latter is often a major byproduct in certain synthetic routes.[1] Below is a comparative summary of their reported physical and spectroscopic data.
| Property | This compound | 5-Bromo-8-nitroisoquinoline |
| CAS Number | 252861-41-9 | 63927-23-1 |
| Molecular Formula | C₉H₅BrN₂O₂ | C₉H₅BrN₂O₂ |
| Molecular Weight | 253.05 g/mol | 253.05 g/mol |
| Melting Point | Not explicitly reported in searches | 136-141°C[1][2][3] |
| ¹H NMR (DMSO-d₆) | Data available, but specific shifts not detailed in search results.[4] | δ: 8.12 (dd), 8.33 (d), 8.35 (AB), 8.84 (d), 9.78 (s)[1] |
| ¹³C NMR (DMSO-d₆) | Data available, but specific shifts not detailed in search results.[4] | δ: 118.9, 120.0, 125.8, 127.8, 133.4, 134.5, 145.3, 145.7, 148.1[1] |
| IR (CHCl₃) | Data available, but specific wavenumbers not detailed in search results.[4] | cm⁻¹: 3053, 1619, 1580, 1485, 1374, 1265, 1201[1] |
| TLC Rբ | Not explicitly reported in searches | 0.57 (9:1 dichloromethane/ethyl acetate)[1] |
While spectroscopic methods provide valuable fingerprints for these isomers, peak assignments can be complex and may not be sufficient for unequivocal proof of structure, especially in the context of regulatory submissions for drug development.
The Gold Standard: X-ray Crystallography for Absolute Structure Confirmation
X-ray crystallography stands as the definitive analytical technique for determining the three-dimensional atomic arrangement of a molecule.[5][6] It provides unambiguous evidence of connectivity, stereochemistry, and conformation, which is paramount for understanding structure-activity relationships.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following protocol outlines the necessary steps to validate the structure of this compound using X-ray crystallography.
1. Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality.
-
Methodology:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a solvent mixture).
-
Employ slow evaporation of the solvent at a constant temperature.
-
Alternatively, use vapor diffusion by dissolving the compound in a solvent and placing it in a sealed container with a less volatile anti-solvent.
-
Another method is slow cooling of a saturated solution.
-
2. Crystal Mounting and Data Collection:
-
Objective: To mount a suitable crystal and collect diffraction data.
-
Methodology:
-
Select a well-formed, single crystal under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Position the crystal in an X-ray diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data.
-
Methodology:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods. The presence of the bromine atom makes the latter particularly effective.
-
Build an initial molecular model based on the resulting electron density map.
-
Refine the model against the experimental data to improve the fit and obtain the final, accurate molecular structure.
-
Below is a graphical representation of the workflow for X-ray crystallography validation.
Conclusion
While spectroscopic techniques are indispensable for routine characterization, the structural validation of key pharmaceutical intermediates like this compound necessitates an unequivocal method. X-ray crystallography provides this definitive proof, resolving any ambiguity that may arise from isomeric similarities. For researchers in drug discovery and development, the adoption of this gold-standard technique is crucial for ensuring the integrity of their findings and the safety and efficacy of the resulting therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-ブロモ-8-ニトロイソキノリン 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. 8-BROMO-5-NITRO-ISOQUINOLINE(252861-41-9) 1H NMR [m.chemicalbook.com]
- 5. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthesis of 8-Bromo-5-nitroisoquinoline: One-Pot vs. Multi-Step Approaches
For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. 8-Bromo-5-nitroisoquinoline is a valuable building block in medicinal chemistry, and its synthesis can be approached through different strategies. This guide provides an objective comparison of the one-pot versus multi-step synthesis routes to obtain this compound, supported by experimental data to inform methodological choices.
Executive Summary
The synthesis of this compound presents a choice between a direct, one-pot reaction and a more controlled, multi-step sequence. While a one-pot synthesis offers the allure of simplicity and reduced manual handling, experimental evidence strongly indicates that this approach is not regioselective for the desired 8-bromo-5-nitro isomer, leading to extremely low yields. In contrast, a multi-step synthesis, involving the initial bromination of isoquinoline to 8-bromoisoquinoline followed by nitration, provides a more viable and higher-yielding route to the target molecule.
Data Presentation
| Parameter | One-Pot Synthesis of this compound | Multi-Step Synthesis of this compound |
| Overall Yield | < 1% (Observed as a minor byproduct) | ~5.2% (Calculated from sequential step yields) |
| Purity of Crude Product | Very low, major product is the 5-bromo-8-nitro isomer | High, with purification at each step |
| Reaction Time | ~24 hours | Step 1: Not specified; Step 2: 2 hours |
| Number of Steps | 1 | 2 |
| Key Reagents | Isoquinoline, N-Bromosuccinimide, Potassium Nitrate, Sulfuric Acid | Step 1: Isoquinoline, Bromine, Pyridine, Sodium Bisulfite. Step 2: 8-Bromoisoquinoline, Sulfuric Acid, Potassium Nitrate |
| Primary Isomer Formed | 5-Bromo-8-nitroisoquinoline | This compound |
Experimental Protocols
One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline (with this compound as a byproduct)
This procedure is adapted from a well-established protocol for the synthesis of the regioisomeric 5-bromo-8-nitroisoquinoline.[1]
Procedure:
-
Concentrated sulfuric acid (340 mL) is cooled to 0°C in a three-necked round-bottomed flask.
-
Isoquinoline (44.0 g, 330 mmol) is slowly added, maintaining the temperature below 30°C.
-
The solution is cooled to -25°C, and N-bromosuccinimide (76.4 g, 429 mmol) is added in portions, keeping the temperature between -22 and -26°C.
-
The mixture is stirred for 2 hours at -22°C and then for 3 hours at -18°C.
-
Potassium nitrate (35.0 g, 346 mmol) is added, maintaining the temperature below -10°C.
-
The reaction is stirred at -10°C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction mixture is poured onto crushed ice, and the pH is adjusted to 8.0 with 25% aqueous ammonia.
-
The precipitated solid is collected by filtration, washed with water, and dried.
Results: The primary product isolated is 5-bromo-8-nitroisoquinoline in 47-51% yield.[1] The desired this compound is present as a minor byproduct, typically in a yield of less than 1%.[1]
Multi-Step Synthesis of this compound
This synthesis proceeds in two distinct steps: the bromination of isoquinoline to form 8-bromoisoquinoline, followed by the nitration of this intermediate.
Step 1: Synthesis of 8-Bromoisoquinoline
Procedure: A detailed, modern, high-yield protocol for the specific synthesis of 8-bromoisoquinoline from isoquinoline could not be definitively identified in the surveyed literature. An older method reports a yield of 6%. For the purpose of this guide, a more general and contemporary approach to the bromination of similar heterocycles is described.
-
Isoquinoline is dissolved in a suitable solvent such as pyridine.
-
A solution of bromine in the same solvent is added dropwise at a controlled temperature.
-
The reaction mixture is stirred for a specified period.
-
The reaction is quenched, typically with a solution of sodium bisulfite.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography or recrystallization.
Step 2: Nitration of 8-Bromoisoquinoline to this compound
This protocol is adapted from the nitration of the analogous 8-bromoquinoline.[2]
Procedure:
-
8-Bromoisoquinoline (2.3 g, 11.2 mmol) is slowly added to a mixture of concentrated sulfuric acid (7 mL, 98%) and potassium nitrate (4.5 g, 44.6 mmol) at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The mixture is then carefully neutralized to pH 9 with a saturated solution of sodium carbonate.
-
The product is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the pure product.
Results: This nitration step has a reported yield of 86%.[2]
Mandatory Visualization
Caption: Comparative workflows of one-pot and multi-step syntheses of this compound.
Conclusion
Based on the available experimental data, the multi-step synthesis is the superior method for obtaining this compound. The one-pot approach, while procedurally simpler, is highly unselective and results in the formation of the undesired 5-bromo-8-nitroisoquinoline as the major product, with only trace amounts of the target molecule.
The multi-step synthesis, although involving an additional isolation step, offers a clear and viable pathway to this compound. While the yield of the initial bromination step to 8-bromoisoquinoline requires optimization, the subsequent high-yielding nitration step makes this a more practical and efficient route for producing the desired compound for research and development purposes. Researchers are advised to focus on optimizing the initial bromination of isoquinoline to improve the overall efficiency of the multi-step process.
References
A Comparative Guide to Greener Synthetic Alternatives for Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isoquinoline and its derivatives, a cornerstone in medicinal chemistry due to their broad spectrum of biological activities, has traditionally relied on methods that are often harsh, inefficient, and environmentally taxing.[1][2][3][4] Classical routes such as the Bischler-Napieralski and Pictet-Spengler reactions frequently employ strong acids, toxic reagents, and hazardous solvents, leading to significant waste and poor atom economy.[1][2] In response to the growing need for sustainable chemical practices, a variety of greener synthetic alternatives have emerged, offering significant advantages in terms of environmental impact, efficiency, and safety.[1][2][3][4]
This guide provides a comparative overview of these modern, eco-friendly methods, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most appropriate sustainable route for their synthetic needs.
Comparative Analysis of Greener Synthetic Methods
The following table summarizes the performance of various greener synthetic methods for isoquinoline derivatives, highlighting key metrics such as reaction time, temperature, and yield. These alternatives significantly reduce the environmental footprint compared to traditional methods by employing principles of green chemistry, including energy efficiency (microwave and ultrasound), use of renewable energy sources (photocatalysis), and avoidance of toxic metal catalysts.
| Synthetic Method | Catalyst/Conditions | Solvent System | Temp. (°C) | Time | Yield (%) | Key Advantages |
| Traditional (Bischler-Napieralski) | POCl₃ or P₂O₅ | Toluene or Xylene | Reflux | Several hours | Variable | Well-established, versatile for certain substrates. |
| Microwave-Assisted (Metal-Catalyzed) | Pd(PPh₃)₄, HCOONa | DMF/H₂O (3:1) | 100 | 30 min | High | Rapid synthesis, improved yields, enhanced reaction control.[1] |
| Microwave-Assisted (Metal-Catalyzed) | Recyclable homogeneous Ruthenium catalyst, KPF₆ | PEG-400 | 150-160 | 10-15 min | 62-92 | Use of a biodegradable solvent, high atom economy, avoids external oxidants.[1][2][5] |
| Ultrasound-Assisted (Metal-Catalyzed) | Copper catalyst | DMSO | Ambient | 15 min | 45-84 | Energy efficient, mild conditions, high purity of products, reduced reaction times.[1][6] |
| Ultrasound-Assisted (Multicomponent) | Catalyst-free | Water | Room Temp | Short | Excellent | Use of water as a green solvent, operational simplicity, excellent yields.[2] |
| Photocatalytic (Metal-Free) | Organic photocatalyst (4CzIPN) | Benign Solvents | Ambient | - | Good | Utilizes visible light, mild and environmentally benign conditions, metal-free.[1][2] |
| Metal-Free | Reusable Lewis acidic ionic liquids (LAILs) | MeCN/DCE | Mild | - | - | Avoids transition-metal catalysts, reusable catalyst, mild conditions. |
| Metal- and Additive-Free | Aqueous conditions | Water | - | - | - | Green, atom-economical, scalable, avoids metals and additives.[1] |
Experimental Workflow & Greenness Evaluation
The selection of a synthetic route should be guided by a holistic evaluation of its environmental impact and efficiency. The following workflow provides a logical approach to assessing the "greenness" of a synthetic pathway for isoquinoline derivatives.
Caption: Workflow for evaluating and selecting a greener synthetic route for isoquinoline derivatives.
Detailed Experimental Protocols
The following are representative experimental protocols for some of the key greener synthetic methods discussed.
Microwave-Assisted, Palladium-Catalyzed Synthesis of 4-Substituted Isoquinolines
This protocol is based on the efficient palladium-catalyzed reaction of N-propargyl oxazolidines.[1]
-
Materials: N-propargyl oxazolidine (1.0 equiv), Pd(PPh₃)₄ (5 mol%), HCOONa (2.0 equiv), DMF/H₂O (3:1).
-
Procedure:
-
To a microwave process vial, add the N-propargyl oxazolidine, Pd(PPh₃)₄, and HCOONa.
-
Add the DMF/H₂O solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 30 minutes.
-
After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Ultrasound-Assisted, Copper-Catalyzed One-Pot Synthesis of Isoquinolin-1(2H)-one Derivatives
This method involves a sequential copper-catalyzed α-arylation and intramolecular C-N bond cyclization.[1]
-
Materials: 2-Iodobenzamide (1.0 equiv), ketone (1.2 equiv), copper iodide (CuI, 10 mol%), L-proline (20 mol%), K₂CO₃ (2.0 equiv), DMSO.
-
Procedure:
-
In a round-bottom flask, combine 2-iodobenzamide, the ketone, CuI, L-proline, and K₂CO₃.
-
Add DMSO as the solvent.
-
The flask is partially submerged in the water bath of an ultrasonic cleaner.
-
Irradiate the mixture with ultrasound at a frequency of 40 kHz at room temperature for the specified time (typically 1-2 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.
-
The residue is purified by flash column chromatography.
-
Visible-Light-Induced Photocatalytic Synthesis of CF₃-Containing Isoquinoline-1,3-diones
This metal-free protocol utilizes sodium trifluoromethanesulfinate as the CF₃ source.[1]
-
Materials: N-benzamide (1.0 equiv), sodium trifluoromethanesulfinate (CF₃SO₂Na, 2.0 equiv), organic photocatalyst (e.g., Eosin Y, 1-5 mol%), solvent (e.g., MeCN or DMSO).
-
Procedure:
-
In a reaction vessel, dissolve the N-benzamide, sodium trifluoromethanesulfinate, and the photocatalyst in the chosen solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Stir the reaction for the required time (typically 12-24 hours) until completion as monitored by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
-
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. [PDF] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes | Semantic Scholar [semanticscholar.org]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isoquinoline Scaffold: A Comparative Analysis of 5- and 8-Substituted Derivatives in Drug Discovery
A detailed examination of 5- and 8-substituted isoquinoline compounds reveals distinct structure-activity relationships crucial for the design of novel therapeutics. While direct head-to-head comparative studies are limited, analysis of discrete research endeavors provides valuable insights into how the position of substitution on the isoquinoline core influences biological activity, particularly in the realms of anticancer and antimicrobial research.
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities. The strategic placement of substituents on this bicyclic aromatic system can profoundly impact a molecule's interaction with biological targets, thereby modulating its efficacy and selectivity. This guide delves into the comparative activities of isoquinoline derivatives substituted at the 5- and 8-positions, offering a valuable resource for researchers, scientists, and drug development professionals.
Quantitative Comparison of Biological Activity
To facilitate a clear comparison, the following table summarizes the reported biological activities of representative 5- and 8-substituted isoquinoline derivatives from various studies. It is important to note that the data is compiled from different experimental setups, and direct comparison of absolute values should be approached with caution.
| Compound Type | Substitution Pattern | Biological Target/Assay | Key Findings (IC₅₀/MIC) | Reference Study |
| Tetrahydroisoquinoline | 5,8-disubstituted | Mycobacterium tuberculosis (M. tb) | Potent inhibition of M. tb in culture. | --INVALID-LINK-- |
| Pyrimido[4,5-c]isoquinolinequinone | 8-phenylamino | Human cancer cell lines (AGS, SK-MES-1, J82) | Varies with cell line, generally in the low micromolar range. | --INVALID-LINK-- |
| Isoquinolin-1-one | 5-aryl bioisosteres | Human tumor cell lines | O-(3-hydroxypropyl) substituted analog showed 3-5 times better activity than the lead compound. | --INVALID-LINK-- |
Insights from Structure-Activity Relationship (SAR) Studies
Analysis of the available literature suggests that both 5- and 8-substituted isoquinolines are promising templates for the development of potent bioactive agents.
For 8-substituted isoquinolinequinones , studies have shown that the introduction of a phenylamino group at this position can confer significant cytotoxic activity against various cancer cell lines. The nature of the substituent on the phenylamino ring further modulates this activity, highlighting the importance of this position for interaction with the biological target.
In the case of 5,8-disubstituted tetrahydroisoquinolines , research has demonstrated their effectiveness as inhibitors of Mycobacterium tuberculosis. These findings underscore the potential of substitution at the 5- and 8-positions in the design of novel anti-infective agents.
Furthermore, research on 5-aryl substituted 2,3-dihydroimidazo[2,1-a]isoquinolines has served as a foundation for the development of bioactive isoquinolin-1-one analogs, indicating that the 5-position is a key site for modification to enhance antitumor properties.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the anticancer activity of isoquinoline compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Materials:
-
Cancer cell lines (e.g., AGS, SK-MES-1, J82)
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Test compounds (5- and 8-substituted isoquinoline derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualization of a Key Signaling Pathway
Many isoquinoline derivatives exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently implicated target.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by isoquinoline compounds.
Assessing the Stability of 8-Bromo-5-nitroisoquinoline: A Comparative Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
8-Bromo-5-nitroisoquinoline is a versatile building block in organic synthesis, prized for its dual functional handles that allow for a variety of chemical transformations. Its utility in constructing complex molecular architectures, particularly in the realm of medicinal chemistry, is well-documented. However, the inherent reactivity of the nitro and bromo substituents raises critical questions about the compound's stability under various reaction conditions. This guide provides a comprehensive assessment of the stability of this compound in common synthetic transformations, comparing its performance with relevant alternatives and offering detailed experimental protocols for stability evaluation.
Performance in Key Synthetic Transformations
The stability of this compound can be inferred from its performance in several key palladium-catalyzed cross-coupling reactions and reductions. High yields in these transformations suggest a good degree of stability under the specified conditions, with minimal degradation or side-product formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond in this compound.
Buchwald-Hartwig Amination
This reaction is crucial for the formation of C-N bonds. The stability of the nitro group under the basic conditions typically employed in Buchwald-Hartwig amination is a key consideration.
Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is a common and valuable transformation, opening up further avenues for functionalization. The stability of the C-Br bond under these reductive conditions is paramount.
Data Presentation: Comparative Stability in Synthetic Reactions
The following table summarizes the performance of this compound in key reactions, alongside comparable alternatives. The yield of the desired product is used as a primary indicator of the substrate's stability under the given conditions.
| Substrate | Reaction | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Inferred Stability |
| This compound | Suzuki Coupling (with Phenylboronic acid) | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | High (hypothetical) | Good |
| 8-Bromo-6-methylquinolin-2(1H)-one | Suzuki Coupling (with Arylboronic acids) | Pd Catalyst | Base | Solvent | - | - | Illustrative | Good[1] |
| 5-Bromo-1-ethyl-1H-indazole | Suzuki Coupling (with N-Boc-2-pyrroleboronic acid) | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High[2] | Good |
| This compound | Buchwald-Hartwig Amination (with Morpholine) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | Moderate (hypothetical) | Moderate |
| 6-Bromoisoquinoline-1-carbonitrile | Buchwald-Hartwig Amination (with (S)-3-Amino-2-methylpropan-1-ol) | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | - | - | 80[3] | Good |
| 8-(Benzyloxy)-5-bromoquinoline | Buchwald-Hartwig Amination (with N-methylaniline) | Pd(OAc)₂ / Ligand | NaO-t-Bu | Toluene | 110-120 | 0.5 | High[4] | Good |
| This compound | Nitro Reduction | SnCl₂·2H₂O | - | EtOH | Reflux | 4 | High (hypothetical) | Good under these conditions |
| 5-Bromo-8-nitroisoquinoline | Hydrogenolysis-catalytic hydrogenation | - | - | - | - | - | - | Good[5] |
Note: Hypothetical yields for this compound are based on typical outcomes for similar substrates and serve as a baseline for comparison in the absence of directly reported experimental data.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating stability assessments. Below are protocols for key experiments.
General Protocol for Assessing Stability under Suzuki Coupling Conditions
A solution of the halo-isoquinoline (1.0 equiv.), an appropriate boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.) in a suitable solvent system (e.g., a 4:1 mixture of toluene and water) is prepared in a reaction vessel.[6] The mixture is degassed and then heated to a specified temperature (e.g., 100 °C) for a set duration.[6] The stability of the starting material and the formation of the product can be monitored over time by taking aliquots from the reaction mixture and analyzing them by HPLC or GC-MS.
General Protocol for Assessing Stability under Buchwald-Hartwig Amination Conditions
In an inert atmosphere glovebox, a reaction tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv.). The aryl bromide (1.0 equiv.) and the amine (1.2 equiv.) are then added, followed by the solvent (e.g., toluene). The reaction vessel is sealed and heated to the desired temperature (e.g., 110 °C) for a specified time.[7] Reaction progress and substrate stability are monitored by analytical techniques such as TLC, LC-MS, or NMR spectroscopy.
General Protocol for Assessing Stability under Nitro Reduction Conditions
To a solution of the nitro-isoquinoline derivative in a solvent such as ethanol, a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) is added in excess (e.g., 5 equivalents). The reaction mixture is then heated at reflux for a specified period. The stability of the starting material and the bromo-substituent can be assessed by monitoring the reaction for the formation of the corresponding amine and any dehalogenated byproducts using techniques like LC-MS.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a compound under specific reaction conditions.
General Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
A Comparative Review of Functionalization Methods for the Isoquinoline Core
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The development of efficient and versatile methods to functionalize the isoquinoline core is therefore of paramount importance in medicinal chemistry and drug discovery. This guide provides a comparative overview of key functionalization strategies, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid in the selection of the most suitable method for a given synthetic challenge.
Transition Metal-Catalyzed C-H Functionalization
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including isoquinoline. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. Palladium and rhodium complexes are among the most effective catalysts for this transformation.
Palladium-Catalyzed C-H Arylation
Palladium catalysts are widely used for the direct arylation of isoquinolines, typically at the C1 position. The reaction often proceeds via a concerted metalation-deprotonation mechanism.
Table 1: Palladium-Catalyzed C1-Arylation of Isoquinoline N-oxides with Unactivated Arenes [1]
| Entry | Arene | Product(s) | Ratio | Yield (%) |
| 1 | Benzene | 1-Phenylisoquinoline 2-oxide | - | 75 |
| 2 | Toluene | 1-(o-Tolyl)isoquinoline 2-oxide / 1-(p-Tolyl)isoquinoline 2-oxide | 1:1.1 | 72 |
| 3 | Anisole | 1-(o-Methoxyphenyl)isoquinoline 2-oxide / 1-(p-Methoxyphenyl)isoquinoline 2-oxide | 1:1.2 | 68 |
| 4 | Fluorobenzene | 1-(o-Fluorophenyl)isoquinoline 2-oxide / 1-(p-Fluorophenyl)isoquinoline 2-oxide | 1:1.3 | 70 |
Reaction Conditions: Isoquinoline N-oxide (0.6 mmol), Pd(OAc)2 (10 mol %), Ag2CO3 (2.2 equiv), and arene (40 equiv) at 130 °C for 16 h.[1]
Rhodium-Catalyzed C-H Activation/Annulation
Rhodium(III) catalysts have proven to be highly effective for the annulation of various coupling partners onto the isoquinoline core via C-H activation. These reactions often utilize a directing group to control regioselectivity. A notable example is the coupling of aryl aldimines with alkynes to construct 3,4-disubstituted isoquinolines.[2]
Table 2: Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes [2]
| Entry | Aldimine Substituent (R1) | Alkyne (R2, R3) | Product | Yield (%) |
| 1 | H | Ph, Ph | 1-tert-Butyl-3,4-diphenylisoquinoline | 85 |
| 2 | 4-MeO | Ph, Ph | 1-tert-Butyl-6-methoxy-3,4-diphenylisoquinoline | 82 |
| 3 | 4-CF3 | Ph, Ph | 1-tert-Butyl-6-(trifluoromethyl)-3,4-diphenylisoquinoline | 75 |
| 4 | H | Me, Me | 1-tert-Butyl-3,4-dimethylisoquinoline | 78 |
| 5 | H | Et, Et | 1-tert-Butyl-3,4-diethylisoquinoline | 80 |
Reaction Conditions: Aldimine (0.5 mmol), alkyne (1.0 mmol), [Cp*Rh(MeCN)3][SbF6]2 (2.5 mol %), Cu(OAc)2·H2O (2.1 equiv) in refluxing 1,2-dichloroethane.[2]
Classical Named Reactions for Isoquinoline Synthesis and Functionalization
Several classical named reactions remain fundamental for the construction of the isoquinoline skeleton, which can then be subjected to further functionalization.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides using a dehydrating agent. The resulting dihydroisoquinolines can be readily oxidized to the corresponding isoquinolines. The choice of the dehydrating agent is crucial and depends on the electronic nature of the aromatic ring.[3][4][5][6][7]
Table 3: Comparison of Dehydrating Agents in the Bischler-Napieralski Reaction [3]
| Entry | Substrate | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | N-(3,4-Dimethoxyphenethyl)acetamide | POCl3 | Toluene | Reflux | 85 |
| 2 | N-(3,4-Dimethoxyphenethyl)acetamide | P2O5 | Toluene | Reflux | 90 |
| 3 | N-(Phenethyl)acetamide | P2O5 in POCl3 | Neat | Reflux | 70 |
| 4 | N-(3,4-Dimethoxyphenethyl)acetamide | Tf2O, 2-chloropyridine | CH2Cl2 | 0 to rt | 92 |
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to afford a tetrahydroisoquinoline. This reaction is particularly effective with electron-rich aromatic rings.[8][9][10][11]
Table 4: Substrate Scope of the Phosphate Salt-Mediated Pictet-Spengler Reaction [12]
| Entry | β-Arylethylamine | Aldehyde | Product | Yield (%) |
| 1 | m-Tyramine | Benzaldehyde | 1-Phenyl-1,2,3,4-tetrahydroisoquinolin-7-ol | 85 |
| 2 | m-Tyramine | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-7-ol | 93 |
| 3 | m-Tyramine | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinolin-7-ol | 88 |
| 4 | m-Tyramine | 2-Bromobenzaldehyde | 1-(2-Bromophenyl)-1,2,3,4-tetrahydroisoquinolin-7-ol | 74 |
| 5 | Tryptamine | Formaldehyde | 1,2,3,4-Tetrahydro-β-carboline | 95 |
Reaction Conditions: β-Arylethylamine hydrobromide (1 equiv), aldehyde (1.2 equiv), phosphate buffer (pH 7), 60 °C.[12]
Other Notable Functionalization Methods
Beyond the aforementioned mainstream methods, several other techniques offer unique advantages for the functionalization of the isoquinoline core.
-
Directed Ortho-Metalation (DoM): This method utilizes a directing group to achieve regioselective lithiation at the position ortho to the directing group, followed by quenching with an electrophile. [13][14][15][16]This strategy allows for precise functionalization, particularly at the C8 position when a suitable directing group is installed on the nitrogen atom.
-
Minisci Reaction: This radical-based reaction is effective for the alkylation and acylation of electron-deficient N-heterocycles. [17][18][19]In the context of isoquinoline, the reaction typically occurs at the C1 position under acidic conditions.
-
Cycloaddition Reactions: [4+2] and [3+2] cycloaddition reactions provide powerful means to construct complex polycyclic systems incorporating the isoquinoline motif. [20][21][22]For instance, 1,3-dipolar cycloadditions of isoquinolinium ylides with alkenes can generate novel fused heterocyclic scaffolds.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in various isoquinoline functionalization reactions, including cross-coupling and cyclization reactions. [23][24][25][26][27]
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a green and mild approach for C-H functionalization and other transformations on the isoquinoline core, often proceeding through radical intermediates. [28][29][30][31]
Experimental Protocols
Representative Protocol for Palladium-Catalyzed C-H Arylation of Isoquinoline N-oxide
[1] To a screw-capped vial equipped with a magnetic stir bar are added isoquinoline N-oxide (0.6 mmol, 1.0 equiv), palladium(II) acetate (0.06 mmol, 10 mol %), and silver carbonate (1.32 mmol, 2.2 equiv). The vial is sealed, and the corresponding arene (24 mmol, 40 equiv) is added via syringe. The reaction mixture is stirred at 130 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 1-arylisoquinoline 2-oxide.
Representative Protocol for Bischler-Napieralski Reaction
[3] In an oven-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, the β-arylethylamide (1.0 equiv) is dissolved in anhydrous toluene. Phosphorus oxychloride (2.0-3.0 equiv) is added dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for the time indicated by TLC analysis. Upon completion, the reaction is cooled to room temperature, and the excess solvent and reagent are carefully removed under reduced pressure. The residue is cautiously quenched with ice water and basified with a concentrated aqueous solution of sodium hydroxide. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to yield the 3,4-dihydroisoquinoline.
Representative Protocol for Suzuki-Miyaura Coupling of 4-Chloroisoquinoline
A mixture of 4-chloroisoquinoline (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.5 mmol, 1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol %), and potassium carbonate (2.0 mmol, 2.0 equiv) is placed in a round-bottom flask. A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added. The reaction mixture is heated to 100 °C and stirred under a nitrogen atmosphere until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 4-arylisoquinoline.
References
- 1. Palladium-catalyzed enolate arylation as a key C-C bond-forming reaction for the synthesis of isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 11. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. baranlab.org [baranlab.org]
- 14. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 15. Directed Ortho Metalation [organic-chemistry.org]
- 16. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 17. Minisci reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Isoquinolino[4,3,2-de]phenanthridine: synthesis and its use in 1,3-dipolar cycloadditions to form nitrogen-containing polyaromatic hydrocarbons - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 23. Synthetic access to isoxazoline-functionalized isoquinolines via microwave-assisted iminoxyl radical-participated cascade cyclization of vinyl isocyanides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. revroum.lew.ro [revroum.lew.ro]
- 25. Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Oxidase-Type C-H/C-H Coupling Using an Isoquinoline-Derived Organic Photocatalyst [infoscience.epfl.ch]
- 29. researchgate.net [researchgate.net]
- 30. ijpsjournal.com [ijpsjournal.com]
- 31. Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 8-Bromo-5-nitroisoquinoline: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 8-Bromo-5-nitroisoquinoline, a halogenated nitroaromatic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the following precautions for halogenated nitroaromatic compounds should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
-
Closed-toe shoes
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent, such as vermiculite or sand. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up large spills without proper training and equipment.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[1]
-
Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1] Aromatic nitro compounds can be reactive.
-
Collect waste in a clearly labeled, sealed, and appropriate container. The container must be in good condition and compatible with the chemical.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.
-
-
Contacting a Licensed Waste Disposal Service:
-
Your institution's EHS department will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Provide the disposal company with an accurate description of the waste, including the chemical name and quantity.
-
-
Alternative Disposal Method (with extreme caution):
-
Controlled incineration by a licensed facility is a potential disposal method.[1] This should only be performed by trained professionals in a facility equipped with flue gas scrubbing.
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Recommended Disposal Method | Licensed Chemical Waste Disposal Company | [1] |
| Alternative Disposal Method | Controlled Incineration (by licensed professionals) | [1] |
| Waste Segregation | Store separately from other waste streams | [1] |
| Container Labeling | "Hazardous Waste," "this compound" | [1] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Research: A Guide to Handling 8-Bromo-5-nitroisoquinoline
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 8-Bromo-5-nitroisoquinoline, a halogenated nitroaromatic compound. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is a solid chemical that should be handled with care. Available safety data indicates it is harmful if swallowed.[1] Due to the presence of bromo and nitro functional groups on an isoquinoline core, it is prudent to treat this compound as potentially toxic, and a skin and eye irritant, based on data from structurally similar compounds.[2][3] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face, especially when there is a risk of splashing.[2][4] |
| Hands | Double Gloving: Nitrile or Neoprene Gloves | Nitrile gloves offer good resistance to a range of chemicals. Double gloving provides an extra barrier against contamination. Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contaminated.[5][6] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material like Nomex® or 100% cotton should be worn and fully buttoned to protect the skin. Avoid synthetic fabrics that can melt or burn easily. |
| Respiratory | NIOSH/MSHA Approved Respirator | To be used in situations where dust may be generated or if adequate ventilation cannot be guaranteed. All handling of the solid should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[7] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial when working with this compound.
1. Preparation and Pre-Handling Check:
-
Familiarize yourself with the potential hazards by reviewing the Safety Data Sheet (SDS) and any available literature.
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Ensure all necessary PPE is available and in good condition.
-
Locate the nearest emergency equipment, including a safety shower, eyewash station, and fire extinguisher.
2. Handling the Compound:
-
Always conduct all manipulations, including weighing and transferring, within a certified chemical fume hood to contain any dust or vapors.[8][9]
-
Use appropriate tools, such as spatulas and weigh boats, to handle the solid.
-
Keep the container tightly closed when not in use.[8]
3. Post-Handling Procedures:
-
Thoroughly clean the work area at the end of the procedure.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Carefully remove PPE to avoid self-contamination, removing gloves last.
-
Wash hands thoroughly with soap and water after removing gloves.[10]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[7][11] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[7][11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[7] |
For a major spill, evacuate the area and report the incident to the appropriate environmental health and safety department. For minor spills, if you are trained and it is safe to do so, contain the spill and clean it up using appropriate absorbent materials.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, filter paper) should be placed in a dedicated, clearly labeled hazardous waste container.
-
Container Management: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.
-
Disposal: Dispose of all waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[12] Halogenated organic waste should be segregated from non-halogenated waste streams.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.ie [fishersci.ie]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. web.mit.edu [web.mit.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. fishersci.fi [fishersci.fi]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
